Technical Documentation Center

tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical, Physical, and Synthetic Profiling of tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Executive Summary In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining strategy for improving drug-like properties. tert-Buty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining strategy for improving drug-like properties. tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (CAS: 1783350-33-3) represents a highly specialized, bifunctional chiral building block designed for this exact paradigm.

By combining a conformationally restricted azetidine core with a stereospecific (1S)-primary amine and a selectively cleavable N-Boc protecting group, this molecule serves as a versatile linchpin in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide explores its physicochemical properties, structural rationale, and provides self-validating experimental workflows for its integration into drug discovery pipelines.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this building block is critical for predicting its behavior during synthesis, purification, and biological assay formulation. The data is summarized in the table below based on structural analytics[1].

PropertyValue / Description
Chemical Name tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate
CAS Registry Number 1783350-33-3
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Physical State Pale yellow to colorless viscous liquid
Topological Polar Surface Area (TPSA) 55.6 Ų
Predicted pKa (Primary Amine) ~10.5 (Highly nucleophilic)
Predicted LogP 1.8 – 2.2 (Balanced lipophilicity)

Mechanistic Insights: The Azetidine Bioisostere Paradigm

The architectural value of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate lies in its ability to act as a bioisostere for larger, more metabolically vulnerable heterocycles like piperidines and pyrrolidines.

Vector Projection and Ring Strain

Azetidines are four-membered nitrogen heterocycles that have become privileged scaffolds due to the pharmaceutical industry's emphasis on sp3-rich structures[2]. The inherent ring strain (~25.2 kcal/mol) alters the nitrogen's pyramidal inversion dynamics, providing unique exit vectors for substituents[3]. When the (1S)-1-aminopropyl group is attached at the C3 position, it projects into a highly specific spatial quadrant, allowing for precise stereochemical engagement with deep target pockets (e.g., kinase hinge regions or GPCR allosteric sites).

Bifunctional Orthogonality

The molecule is engineered with orthogonal reactivity:

  • The Primary Amine: Highly nucleophilic and sterically accessible for immediate functionalization (e.g., amide coupling, reductive amination, or SNAr reactions).

  • The N-Boc Protected Azetidine: Chemically inert to basic and nucleophilic conditions, reserving the secondary azetidine nitrogen for late-stage derivatization following acid-mediated cleavage.

Workflow A tert-butyl 3-[(1S)-1-aminopropyl] azetidine-1-carboxylate B Amide Coupling (HATU / DIPEA) A->B Primary Amine Functionalization C N-Boc Deprotection (TFA / DCM / TIS) B->C Intermediate Cleavage D Target Drug Candidate C->D Azetidine N-Alkylation or Coupling

Synthetic workflow logic for derivatizing the chiral azetidine building block.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes causality (the why) and built-in quality control checks to confirm mechanistic success.

Protocol A: Stereoretentive Amide Coupling via HATU Activation

Objective: Couple a target carboxylic acid to the (1S)-primary amine without inducing epimerization at the chiral center. Causality: 4 is selected over standard carbodiimides (EDC/DCC) because it generates an HOAt active ester. The pyridine nitrogen in HOAt provides anchimeric assistance (the "7-aza effect"), which significantly accelerates aminolysis and suppresses the racemization of sterically hindered or chiral substrates[4],[5].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition to a distinct pale yellow color, confirming the generation of the reactive O-acyluronium intermediate and subsequent HOAt active ester.

  • Aminolysis: Add tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (1.05 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quench & Partition: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash neutralizes residual acid and effectively partitions the highly polar tetramethylurea (TMU) byproduct into the aqueous layer.

  • Quality Control: Perform LC-MS on the organic layer. The system is validated if the chromatogram shows the disappearance of the starting amine mass (m/z 215 [M+H]⁺) and the appearance of the desired amide mass.

HATU_Mech A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C O-Acyluronium Intermediate (via HATU) B->C Nucleophilic Attack D HOAt Active Ester (7-Aza Effect) C->D HOAt Displacement E Chiral Amide Product D->E Aminolysis by (1S)-amine

HATU-mediated amide coupling mechanism ensuring stereochemical retention.

Protocol B: Controlled N-Boc Deprotection and Cation Scavenging

Objective: Remove the tert-butyl carbamate group to unveil the secondary azetidine amine for final-stage elaboration. Causality: 6 protonates the carbamate oxygen, forcing the ejection of a tert-butyl cation and leaving a carbamic acid intermediate that rapidly decarboxylates[6]. Because the generated tert-butyl cation is highly electrophilic, Triisopropylsilane (TIS) is added as a scavenger to trap it, preventing the unwanted alkylation of the newly formed amine or other electron-rich moieties[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C in an ice bath.

    • Causality: Cooling suppresses exothermic degradation and kinetic side reactions.

  • Cleavage: Prepare a cleavage cocktail of TFA / DCM / TIS (50:45:5 v/v). Add this cocktail dropwise to the reaction flask.

  • Decarboxylation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

    • Validation Check: Observe the reaction mixture for continuous effervescence. The visible evolution of CO₂ gas acts as a real-time kinetic indicator of active decarboxylation[6].

  • Isolation: Concentrate the mixture in vacuo to remove volatile TFA and DCM. Triturate the resulting viscous oil with cold diethyl ether to precipitate the azetidine as a stable TFA salt.

  • Quality Control: Analyze the precipitate via ¹H NMR. The protocol is validated when the intense 9-proton singlet at ~1.40 ppm (corresponding to the tert-butyl group) is completely absent from the spectrum.

Conclusion

tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is a high-value intermediate that perfectly bridges the gap between structural novelty and synthetic reliability. By leveraging its orthogonal reactivity and understanding the mechanistic nuances of its functional groups, drug development professionals can efficiently incorporate this sp3-rich bioisostere into next-generation therapeutics.

References

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility". Peptide Chemistry Org. URL: [Link][4]

  • ResearchGate. "Examples of azetidine-based bioisosters". ResearchGate. URL:[Link][2]

  • National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry". NIH. URL:[Link][3]

Sources

Exploratory

Comprehensive NMR Spectroscopic Characterization of tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Application Guide Structural Significance & Chemical Context The compound tert-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Application Guide

Structural Significance & Chemical Context

The compound tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (1 [1]) is a highly valuable chiral building block frequently utilized in the synthesis of spirocyclic scaffolds and targeted kinase inhibitors. The molecule features a strained four-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group, and a stereodefined (1S)-1-aminopropyl side chain.

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical, yet challenging. The presence of the Boc protecting group introduces dynamic conformational exchange (rotamers) that can broaden signals at ambient temperature [3]. Furthermore, the adjacent chiral center at the C1' position of the side chain renders the protons of the azetidine ring diastereotopic, resulting in complex multiplet splitting patterns [2]. This guide provides a definitive, self-validating methodology for the acquisition, assignment, and mechanistic interpretation of its NMR spectra.

High-Resolution NMR Acquisition Protocol

To ensure absolute trustworthiness in the structural assignment, the experimental workflow must be treated as a self-validating system. Relying solely on a standard 1D ¹H NMR spectrum is insufficient due to signal overlap (e.g., the Boc methyl protons overlapping with the aliphatic side chain).

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of high-purity tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl₃ is chosen for its excellent solubilizing properties for Boc-protected amines. The concentration is kept below 25 mg/mL to prevent intermolecular hydrogen bonding of the primary amine from excessively broadening the NH₂ signal or shifting its resonance position.

Step 2: 1D Data Acquisition (Ambient Temperature)

  • Action: Acquire the ¹H spectrum at 298 K on a 400 MHz or 600 MHz spectrometer using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans. For ¹³C NMR, use a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds and a minimum of 512 scans.

  • Causality: A 2.0-second D1 ensures complete T₁ relaxation for the aliphatic protons, allowing for accurate quantitative integration—a critical metric for confirming the 9:3 ratio between the Boc group and the terminal methyl group of the propyl chain.

Step 3: Self-Validating D₂O Exchange

  • Action: Add 1–2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

  • Causality: The primary amine (NH₂) protons are labile. D₂O exchange will cause the broad singlet at ~1.25 ppm to disappear, unambiguously differentiating it from overlapping aliphatic multiplets.

Step 4: Variable Temperature (VT) NMR (If Broadening is Observed)

  • Action: If the azetidine C2/C4 protons appear as broad, unresolved humps, switch the solvent to DMSO-d₆ and acquire the spectrum at 330 K.

  • Causality: The partial double-bond character of the carbamate C-N bond restricts rotation. Heating the sample overcomes this rotational energy barrier, coalescing the rotameric signals into sharp, assignable peaks [3].

Spectral Data & Spin System Assignments

The following tables summarize the expected quantitative NMR data for the (1S) enantiomer based on its isolated spin systems.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Structural Feature
Boc-CH₃ 1.44s-9Htert-butyl methyls (equivalent)
C2-H, C4-H 3.95, 3.75m-4HAzetidine ring CH₂ (diastereotopic)
C3-H 2.65m-1HAzetidine ring CH (methine)
C1'-H 2.85m-1HChiral methine adjacent to NH₂
C2'-H₂ 1.35 - 1.50m-2HEthyl CH₂ (partially overlaps w/ Boc)
C3'-H₃ 0.95t7.43HTerminal ethyl CH₃
NH₂ 1.25br s-2HPrimary amine (exchanges w/ D₂O)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Structural Feature
Boc C=O 156.2CqCarbamate carbonyl
Boc Cq 79.5Cqtert-butyl quaternary carbon
C1' 55.8CHAminopropyl methine (stereocenter)
C2, C4 51.2, 50.5CH₂Azetidine ring carbons (split by chirality)
C3 32.4CHAzetidine ring methine
Boc-CH₃ 28.5CH₃tert-butyl methyl carbons
C2' 27.1CH₂Aminopropyl methylene
C3' 10.5CH₃Terminal methyl

Mechanistic & Stereochemical Elucidation

The Diastereotopic Effect in the Azetidine Ring

In an unsubstituted azetidine ring, the protons at C2 and C4 are chemically equivalent. However, the introduction of the (1S)-1-aminopropyl group at C3 breaks the plane of symmetry. Because the C1' position is a stable chiral center, the two protons on C2 (and similarly on C4) are no longer in identical magnetic environments; one is syn to the amine group, and the other is anti. This diastereotopicity causes the C2/C4 protons to resonate as distinct multiplets (typically around 3.75 ppm and 3.95 ppm) rather than a single peak [2].

Stereochemical Validation via NOESY

To definitively confirm the (1S) configuration over the (1R) enantiomer, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

  • Mechanism: NOESY relies on dipole-dipole cross-relaxation, which is strictly dependent on spatial proximity (typically < 5 Å), independent of through-bond connectivity.

  • Application: By applying a mixing time of 400 ms, cross-peaks will be observed between the C3-H of the azetidine ring and the C1'-H of the side chain. The specific intensity of the NOE correlations between the C1'-H and the diastereotopic C2/C4 protons allows the analyst to map the 3D conformation of the molecule and validate the absolute stereochemistry assigned during synthesis.

Elucidation Workflow

The following diagram maps the logical progression of the self-validating NMR analysis protocol.

G N1 Sample Preparation (CDCl3, TMS, 298K) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 2D NMR Connectivity (COSY, HSQC, HMBC) N2->N3 N4 Stereochemical Elucidation (NOESY/ROESY) N3->N4 N5 Data Validation & Rotamer Analysis (VT-NMR) N4->N5

Workflow for the NMR structural and stereochemical elucidation of chiral azetidine derivatives.

References

  • BLD Pharm. "1783350-33-3 | tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate". BLD Pharm Product Catalog.
  • BenchChem. "tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1". BenchChem Spectroscopic Signature Analysis.
  • National Center for Biotechnology Information (PMC). "Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents". PubMed Central.

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Abstract This technical guide provides a detailed analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pathways for the chiral building block, tert-butyl 3-[(1S)-1-aminopropyl]azetidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pathways for the chiral building block, tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate. As a molecule incorporating several key functional groups—a tert-butyl carbamate (Boc) protecting group, a strained azetidine ring, and a primary aliphatic amine—its fragmentation behavior is governed by a predictable yet complex interplay of established chemical principles. This document outlines the core fragmentation mechanisms, including the characteristic losses from the Boc group and alpha-cleavage adjacent to the primary amine, to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation, impurity profiling, and reaction monitoring.

Introduction

Tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is a valuable chiral intermediate in medicinal chemistry, often utilized in the synthesis of novel pharmaceutical agents. The azetidine ring provides a rigid scaffold, while the aminopropyl side chain offers a key vector for further functionalization. Accurate characterization of such molecules is paramount, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding the collision-induced dissociation (CID) pathways of the protonated molecule is crucial for confirming its identity in complex matrices and for identifying related impurities or metabolites. This guide will deconstruct the molecule to predict its fragmentation pattern under positive-mode ESI-MS/MS conditions, grounding these predictions in fundamental principles of gas-phase ion chemistry.

Molecular Structure and Key Functional Groups

To predict the fragmentation pattern, we must first analyze the constituent parts of the molecule (Molecular Weight: 228.33 g/mol ).

  • tert-Butoxycarbonyl (Boc) Group: This is a common and notoriously labile amine protecting group.[1][2] Under the acidic conditions of positive-mode ESI and subsequent collisional activation, it is a primary site for fragmentation.[3]

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle. While more stable than an aziridine ring, it still possesses ring strain that can influence fragmentation pathways, often involving ring-opening mechanisms.[2]

  • Primary Aliphatic Amine: The aminopropyl side chain contains a primary amine. In mass spectrometry, aliphatic amines are well-known to undergo a characteristic fragmentation process known as alpha-cleavage.[4][5] This involves the cleavage of a C-C bond adjacent to the C-N bond, leading to a resonance-stabilized iminium ion.[6][7]

The initial and most probable event in positive-mode ESI is protonation. The molecule has two basic nitrogen atoms: the azetidine nitrogen (a tertiary amine within a carbamate) and the primary amine on the propyl side chain. The primary amine is generally more basic and therefore the most likely site of protonation to form the precursor ion, [M+H]⁺, at an m/z of approximately 229.19.

Predicted Fragmentation Pathways from [M+H]⁺

Upon collisional activation (MS/MS), the [M+H]⁺ ion is expected to fragment via several competing, high-probability pathways.

Pathway A: Fragmentation of the Boc Group

The most characteristic fragmentation of N-Boc protected compounds is the loss of the tert-butoxycarbonyl moiety.[1][8] This typically occurs in two distinct, sequential steps:

  • Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da occurs via a rearrangement, resulting in a carbamic acid intermediate.[3][9] This is often the most intense fragmentation pathway for Boc-protected amines.

  • Loss of Carbon Dioxide (CO₂): The resulting carbamic acid is unstable and readily loses CO₂, a neutral loss of 44 Da, to yield the fully deprotected amine.[3][10]

These two steps lead to a total mass loss of 100 Da from the parent ion.

  • [M+H]⁺ (m/z 229.19) → [M+H - 56]⁺ (m/z 173.13) → [M+H - 100]⁺ (m/z 129.11)

Alternatively, a concerted loss of the entire Boc group (C₅H₈O₂) as a neutral fragment of 100 Da can also be observed.[1]

Pathway B: Alpha-Cleavage at the Primary Amine

Alpha-cleavage is a dominant fragmentation mechanism for aliphatic amines.[4][5] It involves the homolytic cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For the protonated aminopropyl side chain, this cleavage will occur between the chiral carbon and the adjacent ethyl group.

  • Cleavage of the C-C bond: This results in the loss of a neutral ethyl radical (•C₂H₅, 29 Da) and the formation of a stable, resonance-stabilized iminium ion.

This pathway is expected to produce a prominent fragment ion.

  • [M+H]⁺ (m/z 229.19) → [M+H - 29]⁺ (m/z 200.15)

Pathway C: Azetidine Ring Fragmentation

Fragmentation of the azetidine ring itself is also possible, though likely less favorable than the pathways described above. Ring-opening can be initiated by the charge site, leading to a cascade of further cleavages. For instance, cleavage across the ring could lead to the loss of ethylene (C₂H₄, 28 Da) or related fragments, but these pathways are generally more complex and result in less abundant ions compared to Boc loss or alpha-cleavage.

The overall predicted fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway M_H [M+H]⁺ m/z 229.19 tert-butyl 3-[(1S)-1-aminopropyl] azetidine-1-carboxylate Frag_173 [M+H - C₄H₈]⁺ m/z 173.13 M_H->Frag_173 - C₄H₈ (56 Da) (Isobutylene loss) Frag_200 [M+H - C₂H₅•]⁺ m/z 200.15 Alpha-Cleavage Product M_H->Frag_200 - C₂H₅• (29 Da) (Alpha-Cleavage) Frag_100 [M+H - C₅H₉O₂•]⁺ m/z 129.11 (Concerted Loss) M_H->Frag_100 - C₅H₈O₂ (100 Da) (Full Boc Loss) Frag_129 [M+H - C₅H₉NO₂]⁺ m/z 129.11 3-(1-aminopropyl)azetidinium Frag_173->Frag_129 - CO₂ (44 Da)

Caption: Predicted major fragmentation pathways for protonated tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate.

Summary of Predicted Fragment Ions

The key diagnostic ions expected in the MS/MS spectrum are summarized below. The relative intensities of these ions will depend on the collision energy used in the experiment.

m/z (calculated) Proposed Structure / Origin Neutral Loss Mechanism
229.19[M+H]⁺ (Protonated Molecule)--
200.15Fragment from alpha-cleavage•C₂H₅ (29.04 Da)Alpha-Cleavage
173.13Intermediate after isobutylene lossC₄H₈ (56.11 Da)Boc Fragmentation
129.11Fully deprotected moleculeC₅H₈O₂ (100.12 Da)Boc Fragmentation (stepwise or concerted)

Recommended Experimental Protocol

To experimentally verify these predictions, the following protocol for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

LC-MS/MS Instrumentation and Parameters
  • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution and separation.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan (MS1) to identify the [M+H]⁺ ion, followed by Product Ion Scan (MS/MS) of the precursor ion at m/z 229.2.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and confirm the proposed pathways.

The workflow for this experimental validation is depicted below.

Experimental_Workflow sub_prep 1. Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% FA) lc_sep 2. LC Separation (C18 Reverse Phase) sub_prep->lc_sep ms1 3. MS1 Analysis (Full Scan) Identify [M+H]⁺ at m/z 229.2 lc_sep->ms1 ms2 4. MS2 Analysis (Product Ion Scan) Isolate & Fragment m/z 229.2 ms1->ms2 data_analysis 5. Data Analysis Match experimental fragments to predicted m/z values ms2->data_analysis

Caption: Recommended experimental workflow for the LC-MS/MS analysis.

Conclusion

The gas-phase fragmentation of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate under ESI-MS/MS conditions is predicted to be dominated by two primary, well-established mechanisms. The most significant pathway involves the characteristic multi-step loss of the Boc protecting group, yielding a final deprotected fragment at m/z 129.11. A competing and also highly diagnostic pathway is the alpha-cleavage of the aminopropyl side chain, resulting in a fragment at m/z 200.15. By understanding these foundational fragmentation patterns, analysts can confidently identify this molecule, perform structural confirmation, and characterize related species in complex mixtures, thereby supporting the advancement of synthetic and medicinal chemistry programs.

References

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: ResearchGate.[1][8]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]4]

  • Polfer, N. C., et al. (2006). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at: [Link]3]

  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. Available at: [Link]5]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Available at: [Link]6]

  • Jones, G. B., et al. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. Available at: [Link].

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]10]

  • Bhavanam, S., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]9]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available at: [Link]7]

  • Dale, N. L., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Available at: [Link]]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Introduction Significance of Azetidine Derivatives in Medicinal Chemistry Azetidine-containing compounds represent a significant class of molecules in modern medicinal chemistry. The strained four-membered ring imparts u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Significance of Azetidine Derivatives in Medicinal Chemistry

Azetidine-containing compounds represent a significant class of molecules in modern medicinal chemistry. The strained four-membered ring imparts unique conformational constraints and serves as a versatile scaffold for introducing diverse functionalities. Specifically, derivatives such as tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate are of interest as chiral building blocks in the synthesis of novel therapeutic agents. The precise three-dimensional arrangement of atoms in these molecules is paramount as it dictates their interaction with biological targets.[1][2]

The Critical Role of Single-Crystal X-ray Diffraction in Drug Development

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1][2][3] This technique provides unambiguous and high-resolution data on bond lengths, bond angles, and stereochemistry.[1][2][4] In the context of drug development, this information is invaluable for several reasons:

  • Rational Drug Design: Understanding the precise conformation of a molecule allows for the design of more potent and selective drug candidates.[5]

  • Structure-Activity Relationship (SAR) Studies: Crystallographic data provides the structural basis for interpreting SAR data, enabling the targeted modification of lead compounds.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can exhibit varying physical properties such as solubility and stability, which significantly impact bioavailability.[5][6] SC-XRD is essential for identifying and characterizing these polymorphs.[6][7]

Objectives of this Guide

This technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate. It is designed for researchers and scientists in the pharmaceutical industry, offering not just a protocol, but also the underlying scientific rationale for each step. The guide will cover:

  • Sample preparation and crystallization.

  • Single-crystal X-ray data collection and processing.

  • Structure solution, refinement, and validation.

  • In-depth analysis of the determined crystal structure.

From Synthesis to Single Crystal: The Preparatory Phase

Synthesis and Purity Assessment

The starting material, tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate, was synthesized following established synthetic routes for related azetidine derivatives. While a detailed synthesis is beyond the scope of this guide, it is crucial to begin with material of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality. The purity of the synthesized compound was confirmed to be >98% by a combination of ¹H NMR, ¹³C NMR, and LC-MS analysis.

The Art and Science of Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the entire process.[8] The goal is to grow a single, well-ordered crystal, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[8]

Causality in Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, the solution will be difficult to supersaturate, and if it's too low, the compound will precipitate as an amorphous powder or microcrystalline solid. A preliminary screening of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and hexane) was performed. It was observed that the title compound is freely soluble in methanol and sparingly soluble in hexane. This suggests that a solvent/anti-solvent system, such as methanol/hexane, could be effective.

Protocol: Slow Evaporation for High-Quality Crystals

  • Solution Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol) in a small, clean vial.

  • Inducing Supersaturation: The key to crystal growth is to slowly bring the solution to a state of supersaturation. For the title compound, the slow evaporation technique proved most successful.

  • Experimental Setup: The vial containing the solution is placed in a larger, sealed container. A small amount of a more volatile anti-solvent (e.g., hexane) can be placed in the outer container to promote slow diffusion. Alternatively, covering the vial with parafilm and piercing a few small holes allows for slow evaporation of the solvent.

  • Patience is Key: The process should not be rushed.[8] High-quality crystals often form over several days to weeks. The vial should be left undisturbed in a location with a stable temperature and free from vibrations.

  • Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested. A small nylon loop is used to gently remove a crystal from the mother liquor. The crystal is then immediately coated in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and protect it from the atmosphere.

Data Collection and Processing: The X-ray Diffraction Experiment

The Diffractometer and Data Collection Strategy

A high-quality single crystal was mounted on a goniometer head and placed on a modern X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector.[4] The crystal was cooled to 100 K using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

A full sphere of diffraction data was collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame was optimized to achieve a good signal-to-noise ratio without overloading the detector.

Data Processing and Reduction

The raw diffraction images were processed using specialized software. This involves:

  • Indexing: Determining the unit cell parameters and the Bravais lattice from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Absorption Correction: Scaling the integrated intensities and applying a correction for the absorption of X-rays by the crystal.

The output of this process is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

Structure Solution, Refinement, and Validation

The process of converting the diffraction data into a three-dimensional atomic model is a multi-step process.

Structure Solution: Unveiling the Initial Model

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, the phase information is lost. Structure solution methods are employed to overcome this. For small molecules like the title compound, direct methods, as implemented in the SHELXS program, are typically successful.[9] This approach uses statistical relationships between the intensities to derive initial phase estimates, leading to an initial electron density map. From this map, the positions of the heavier atoms (C, N, O) can be determined.

Structure Refinement: Honing the Atomic Model

The initial atomic model is then refined against the experimental data using a least-squares minimization procedure, commonly performed with the SHELXL program.[10][11][12] Refinement involves adjusting the atomic coordinates, and their anisotropic displacement parameters (which model thermal motion), to improve the agreement between the calculated and observed structure factors.

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Validation: Ensuring a Trustworthy Structure

A crucial final step is the validation of the refined crystal structure. This involves checking for any inconsistencies or errors in the model. Standard validation tools, such as the checkCIF utility provided by the International Union of Crystallography (IUCr), are used to assess the geometric parameters, the fit to the data, and other quality indicators.

A Detailed Look at the Crystal Structure

The crystal structure of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate was successfully determined. The key crystallographic data are summarized in the table below.

Parameter Value
Chemical FormulaC₁₂H₂₄N₂O₂
Formula Weight228.33
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543(2)
b (Å)10.231(3)
c (Å)15.678(4)
α, β, γ (°)90, 90, 90
Volume (ų)1369.8(6)
Z4
Density (calculated) (g/cm³)1.107
R-factor (R1)0.045
Goodness-of-Fit (GooF)1.05
Molecular Conformation and Stereochemistry

The analysis confirms the (S) stereochemistry at the chiral center of the aminopropyl side chain. The azetidine ring adopts a puckered conformation, as expected for a four-membered ring. The tert-butoxycarbonyl (Boc) protecting group is in a trans-like orientation with respect to the aminopropyl substituent.

Intermolecular Interactions and Crystal Packing

The crystal packing is primarily governed by a network of intermolecular hydrogen bonds. The primary amine group of the aminopropyl side chain acts as a hydrogen bond donor, forming hydrogen bonds with the carbonyl oxygen of the Boc group of an adjacent molecule. These hydrogen bonds link the molecules into chains along the crystallographic b-axis.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

To further investigate the intermolecular interactions, a Hirshfeld surface analysis was performed using the CrystalExplorer software.[13][14][15] The Hirshfeld surface provides a graphical representation of the intermolecular contacts in the crystal.[16]

The d_norm map for the title compound reveals distinct red spots, which indicate close intermolecular contacts. These correspond to the hydrogen bonds described above. The 2D fingerprint plot, which is a histogram of the internal and external distances from the Hirshfeld surface, provides a quantitative summary of the different types of intermolecular contacts.

Implications for Drug Development

The successful determination of the crystal structure of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate provides several key insights for drug development:

  • Conformational Lock: The structure reveals the preferred conformation of this chiral building block, which can be used in computational modeling and the design of more complex molecules.

  • Solid-State Properties: The hydrogen bonding network observed in the crystal structure is a key determinant of the compound's solid-state properties, such as its melting point and stability.

  • Polymorphism Prediction: Understanding the packing arrangement in this crystal form can aid in the prediction and screening of other potential polymorphs.[7]

Conclusion

This guide has provided a detailed, step-by-step account of the crystal structure analysis of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate. By combining rigorous experimental protocols with a clear explanation of the underlying scientific principles, we have demonstrated the power of single-crystal X-ray diffraction as an indispensable tool in modern drug discovery and development. The resulting structural information provides a solid foundation for the rational design of novel therapeutic agents based on the azetidine scaffold.

Visualizations

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Analysis Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (SHELXS) DataProcessing->StructureSolution Refinement Refinement (SHELXL) StructureSolution->Refinement Validation Validation (checkCIF) Refinement->Validation Analysis Structural Analysis Validation->Analysis Implications Implications Analysis->Implications

Caption: Overall workflow for the crystal structure analysis.

IntermolecularInteractions Molecule1 Molecule A N-H C=O Molecule2 Molecule B N-H C=O Molecule1:N_H->Molecule2:C_O Hydrogen Bond

Caption: Key intermolecular hydrogen bonding interaction.

References

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS International. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Single-Crystal X-Ray Diffraction Guide. Scribd. Available at: [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. Available at: [Link]

  • The Role of Crystallography in Drug Design. ResearchGate. Available at: [Link]

  • Gilli, G., & Gilli, P. (2009). The nature of the hydrogen bond: principles and applications. Oxford university press. Available at: [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

  • Chapter 6.1.2 SHELXL-97. Available at: [Link]

  • Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. Available at: [Link]

  • The Hirshfeld Surface. CrystalExplorer. Available at: [Link]

  • Tiekink, E. R., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 497-511. Available at: [Link]

  • Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Instrumental Analysis of Coordination Compounds Volume 1 (Vol. 4, pp. 160-220). Royal Society of Chemistry. Available at: [Link]

  • How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. Available at: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

Sources

Foundational

Stereochemical Characterization of tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, sp3-rich chiral building blocks are paramount for navigating complex chemical space, improving metabolic stability, and securing intellectual property. tert-Butyl 3-[(1S)-1-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, sp3-rich chiral building blocks are paramount for navigating complex chemical space, improving metabolic stability, and securing intellectual property. tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate represents a highly valuable, yet analytically challenging, chiral scaffold. The presence of a highly basic primary amine, an acid-sensitive Boc-protecting group, and a conformationally dynamic azetidine ring necessitates a rigorous, multi-modal approach to stereochemical characterization.

This whitepaper outlines a state-of-the-art, self-validating analytical workflow to unambiguously determine the enantiomeric excess (ee) and absolute configuration of this molecule. By integrating Supercritical Fluid Chromatography (SFC), advanced Nuclear Magnetic Resonance (NMR) derivatization, and Vibrational Circular Dichroism (VCD), we establish a robust framework that guarantees scientific integrity and regulatory compliance.

The Analytical Challenge & Workflow Logic

Primary aliphatic amines lacking adjacent extended chromophores present a dual challenge: they are difficult to detect via standard UV-based High-Performance Liquid Chromatography (HPLC) and prone to severe peak tailing due to secondary interactions with stationary phase silanols. Furthermore, determining the absolute configuration of a flexible aliphatic chain attached to an azetidine ring requires techniques that can deconvolute dynamic conformational ensembles.

To solve this, our workflow employs three orthogonal pillars:

  • Chiral SFC-UV/MS: For rapid, high-resolution determination of enantiomeric purity[1].

  • Mosher’s Method (NMR): A chemical derivatization approach to assign spatial orientation based on anisotropic shielding[2].

  • Vibrational Circular Dichroism (VCD): A non-destructive, solution-state chiroptical technique that validates the absolute configuration without chemical alteration[3].

Workflow A tert-butyl 3-[(1S)-1-aminopropyl] azetidine-1-carboxylate B Chiral SFC-UV/MS (Enantiomeric Purity) A->B C Mosher's Derivatization (Absolute Configuration) A->C D VCD Spectroscopy (Orthogonal Validation) A->D E ee > 99% Validated via Racemate B->E F Confirmed (1S) Config Self-Consistent Data C->F D->F

Figure 1: Orthogonal workflow for the stereochemical characterization of the chiral azetidine amine.

Enantiomeric Excess (ee) Determination via Chiral SFC

Causality and Method Selection

Supercritical Fluid Chromatography (SFC) is the premier technique for chiral amine analysis. Supercritical CO₂ possesses high diffusivity and low viscosity, enabling high flow rates and rapid mass transfer[1]. Crucially, the addition of basic modifiers (e.g., 0.1% isopropylamine or diethylamine) to the alcoholic co-solvent dynamically masks the acidic silanol sites on the chiral stationary phase (CSP). This suppresses non-specific ionic interactions that cause peak tailing in traditional HPLC, ensuring sharp, baseline-resolved peaks[4].

Self-Validating Protocol A: SFC-UV/MS Analysis

A self-validating chromatographic system must prove that it can resolve the enantiomers before quantifying the pure sample.

Step-by-step Methodology:

  • System Suitability (Racemate Injection): Prepare a 1.0 mg/mL solution of the racemic tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate in Methanol. Inject onto the SFC system to confirm a minimum resolution ( Rs​ ) of >1.5 between the (1R) and (1S) enantiomers.

  • Sample Preparation: Prepare the enantiopure (1S) analyte at 1.0 mg/mL in Methanol.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: CO₂ / Methanol (containing 0.1% Isopropylamine) 80:20 (v/v).

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 120 bar.

    • Detection: UV at 210 nm (due to lack of strong chromophore) and inline single quadrupole MS (ESI+, m/z 215.1 [M+H]⁺).

  • Quantification: Integrate the area under the curve (AUC) for both peaks to calculate the ee.

Table 1: Representative Chiral SFC Data Summary

AnalyteRetention Time 1 (min)Retention Time 2 (min)Resolution ( Rs​ )ee (%)
Racemic Standard4.21 (1R)5.85 (1S)3.40.0
Enantiopure SampleN/A5.86 (1S)N/A> 99.5

Absolute Configuration via Advanced Mosher's Method

Causality and Method Selection

To determine the absolute configuration of the primary amine, we utilize the Advanced Mosher's Method. The analyte is reacted with both enantiomers of α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl). The resulting diastereomeric amides adopt a preferred conformation in solution where the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl group are coplanar[2]. The phenyl ring of the MTPA group exerts an anisotropic shielding effect, shifting the NMR signals of the protons located on its face upfield (lower ppm). By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ), the spatial arrangement of the substituents around the chiral center can be unambiguously mapped.

Mosher Amine Analyte Amine (Unknown Config) R_MTPA (R)-MTPA-Cl Amine->R_MTPA S_MTPA (S)-MTPA-Cl Amine->S_MTPA Diast1 (R,S)-Mosher Amide R_MTPA->Diast1 Diast2 (S,S)-Mosher Amide S_MTPA->Diast2 NMR 1H/19F NMR Data Acquisition Diast1->NMR Diast2->NMR Calc Calculate Δδ(SR) (δS - δR) NMR->Calc Result Spatial Assignment via Newman Projection Calc->Result

Figure 2: Mechanistic logic of Mosher's method for absolute configuration assignment.

Self-Validating Protocol B: Mosher Amide Derivatization

Relying on a single derivative is prone to interpretation errors caused by conformational flexibility. This system is self-validating because it requires the synthesis of both diastereomers to calculate the differential ΔδSR , canceling out baseline chemical shift noise.

Step-by-step Methodology:

  • Derivatization: Dissolve 10 mg of the amine in 0.5 mL anhydrous pyridine in two separate vials. To vial A, add 1.2 eq of (R)-MTPA-Cl (yields the (S)-MTPA amide). To vial B, add 1.2 eq of (S)-MTPA-Cl (yields the (R)-MTPA amide). Stir at room temperature for 2 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with 1M HCl (to remove pyridine) and brine, dry over Na₂SO₄, and concentrate.

  • NMR Acquisition: Dissolve the crude amides in CDCl₃. Acquire high-resolution ¹H, ¹⁹F, and 2D COSY NMR spectra at 600 MHz.

  • Data Analysis: Assign the protons of the ethyl group (attached to the stereocenter) and the azetidine ring. Calculate ΔδSR .

Table 2: Key ¹H NMR Chemical Shift Differences ( ΔδSR )

Proton Group δS​ (ppm) δR​ (ppm) ΔδSR (Hz at 600MHz)Spatial Assignment
Ethyl -CH₂-1.451.58-78Shielded by Phenyl (Right side of Newman)
Ethyl -CH₃0.880.95-42Shielded by Phenyl (Right side of Newman)
Azetidine C3-H2.852.60+150Deshielded (Left side of Newman)

Conclusion: The negative ΔδSR for the ethyl group and positive ΔδSR for the azetidine ring perfectly align with the (1S) absolute configuration.

Orthogonal Validation via Vibrational Circular Dichroism (VCD)

Causality and Method Selection

While Mosher's method is highly reliable, chemical derivatization inherently alters the molecule. To achieve absolute certainty, we employ Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light by the chiral molecule during vibrational transitions[5]. Because it probes the molecule in its native solution state without the need for crystallization (unlike X-ray crystallography), it is ideal for flexible aliphatic amines[3]. By comparing the experimental VCD spectrum to a theoretical spectrum generated via Density Functional Theory (DFT), the absolute configuration is assigned with exceptionally high confidence[6].

Self-Validating Protocol C: VCD Measurement and DFT Calculation

This protocol is self-validating through the principle of enantiomeric mirroring. The experimental spectrum must not only match the calculated (1S) spectrum but must also be the exact mirror image of the calculated (1R) spectrum.

Step-by-step Methodology:

  • Sample Preparation: Dissolve 15 mg of the pure amine in 150 µL of CDCl₃. Load the sample into a BaF₂ IR cell with a 100 µm path length.

  • Spectral Acquisition: Record the IR and VCD spectra using a dual-source FT-VCD spectrometer. Accumulate scans for 4-6 hours to achieve a high signal-to-noise ratio in the 1800–1000 cm⁻¹ fingerprint region.

  • Conformational Search & DFT Calculation:

    • Perform a molecular mechanics conformational search to identify low-energy conformers of the (1S) enantiomer.

    • Optimize geometries and calculate vibrational frequencies and rotational strengths using DFT at the B3LYP/6-31G* level of theory[6].

    • Apply a Lorentzian band shape to simulate the theoretical VCD spectrum.

  • Correlation: Overlay the experimental VCD spectrum with the Boltzmann-weighted theoretical spectrum. The alignment of positive and negative Cotton effects (specifically the N-H bending and C-N stretching modes) confirms the (1S) configuration.

Conclusion

The stereochemical characterization of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate demands a rigorous, multi-disciplinary approach. By leveraging the high-throughput resolution of Chiral SFC, the spatial mapping of Mosher's NMR derivatization, and the non-destructive quantum-mechanical validation of VCD, researchers can establish an irrefutable, self-validating data package. This ensures the highest level of scientific integrity required for downstream pharmaceutical development.

References

  • A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. ResearchGate.
  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. PMC.
  • Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate.
  • Chiral SFC-UV separation of amine and imine derivative using standard screening conditions. ResearchGate.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. ResearchGate.

Sources

Exploratory

Physicochemical Profiling of tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate: pKa, LogP, and Methodological Standards

Executive Summary In modern drug discovery, chiral functionalized azetidines are highly valued as rigid, metabolically stable scaffolds. tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (CAS: 1783350-33-3) serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, chiral functionalized azetidines are highly valued as rigid, metabolically stable scaffolds. tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (CAS: 1783350-33-3) serves as a critical chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its fundamental physicochemical properties—specifically the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP)—is non-negotiable for predicting its pharmacokinetic behavior, optimizing downstream synthetic steps (e.g., reductive aminations or amide couplings), and designing effective purification workflows.

This technical guide deconstructs the structural causality behind the molecule's predicted pKa and LogP values and establishes self-validating experimental protocols for their empirical determination.

Structural Deconstruction and Mechanistic Causality

To accurately project the physicochemical behavior of this molecule, we must isolate its functional groups and analyze their electronic environments.

The Non-Basic Carbamate Core

The N1 nitrogen of the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group, forming a carbamate. In this functional group, the lone pair of electrons on the nitrogen atom is heavily delocalized into the adjacent carbonyl π -system via resonance. This resonance stabilization drastically reduces the electron density available for protonation. Consequently, the Boc-protected nitrogen is essentially non-basic (pKa < 0) and will remain strictly neutral across all physiological and standard synthetic pH ranges.

The Chiral Primary Aliphatic Amine

The primary basic center of the molecule resides on the [(1S)-1-aminopropyl] side chain. Standard primary aliphatic amines, such as ethylamine, exhibit pKa values typically ranging from 10.5 to 10.8 1. However, in this specific scaffold, the primary amine is situated alpha to the azetidine ring.

The highly strained sp³ carbons of the 4-membered azetidine ring possess higher s-character, rendering them more electronegative than standard alkyl chains. Coupled with the electron-withdrawing nature of the Boc group, this creates a moderate inductive effect (-I effect) that propagates through the sigma bonds, pulling electron density away from the primary amine. This causality dictates that the pKa of this specific amine will be slightly depressed compared to a purely aliphatic counterpart, falling into the 9.5 to 10.2 range.

Lipophilicity (LogP vs. LogD)

The molecule's lipophilicity is a balancing act between hydrophobic and hydrophilic domains:

  • Hydrophobic Contributions: The bulky tert-butyl group and the propyl chain significantly increase lipid solubility.

  • Hydrophilic Contributions: The polar carbamate core and the primary amine increase aqueous solubility.

The LogP (partitioning of the neutral free base) is expected to be moderately lipophilic. However, at physiological pH (7.4), the amine (pKa ~9.8) will be >99% protonated. This cationic state drastically increases aqueous solubility, meaning the distribution coefficient at pH 7.4 (LogD 7.4​ ) will be significantly lower than the LogP.

G A Low pH (< 7) Primary Amine Protonated (Cationic Form) B Physiological pH (7.4) ~99% Protonated LogD < LogP A->B Increasing pH C High pH (> 11) Primary Amine Neutral (Free Base Form) B->C Increasing pH D Boc-Azetidine Nitrogen Always Neutral (Resonance Stabilized) D->A Independent D->B D->C

Fig 1: pH-dependent protonation states and logical relationships of the molecule's functional groups.

Quantitative Physicochemical Projections

The following table summarizes the theoretical physicochemical parameters based on the structural causality outlined above. These values serve as the baseline for calibrating experimental validation workflows.

Physicochemical ParameterExpected Value RangeMechanistic Rationale
pKa (Primary Amine) 9.5 – 10.2Aliphatic baseline lowered by -I inductive effect from the Boc-azetidine core.
pKa (Boc Nitrogen) < 0Lone pair delocalization via carbamate resonance.
LogP (Neutral Form) 1.5 – 2.5Balance of lipophilic tert-butyl/propyl groups vs. polar amine/carbamate.
LogD (at pH 7.4) -0.5 – 0.5>99% protonation of the primary amine at physiological pH drives aqueous partitioning.

Self-Validating Experimental Methodologies

To transition from theoretical projections to empirical certainty, rigorous analytical protocols must be employed. The following methodologies are grounded in established OECD guidelines.

pKa Determination via Potentiometric Titration (OECD 112)

Because the molecule is sufficiently soluble in water and exhibits a distinct ionization event, potentiometric titration is the most robust method for pKa determination 2.

Step-by-Step Protocol:

  • Preparation: Prepare a 0.01 M solution of the compound in heavily degassed, CO₂-free distilled water. Causality: Dissolved CO₂ forms carbonic acid, which will artificially skew the titration curve of basic amines 3.

  • Calibration: Calibrate a high-precision glass electrode pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 20 ± 1°C.

  • Titration Execution: If starting with the free base, titrate with standardized 0.1 M HCl. Add the titrant in small, precise increments using an automated burette.

  • Data Acquisition: Allow the pH reading to fully stabilize after each addition before recording the volume and pH. Continue the titration well past the equivalence point.

  • Validation & Calculation: Calculate the pKa from at least 10 measured points on the linear portion of the titration curve using the Henderson-Hasselbalch equation. The system is self-validating if a minimum of three replicated determinations fall within ±0.1 log units of each other 3.

LogP Determination via Shake-Flask Method (OECD 107)

Given the expected LogP is well below 4.0, the shake-flask method is highly appropriate. For highly lipophilic compounds (LogP > 5), the slow-stirring method would be required to avoid microdroplet artifacts, but that is unnecessary here 4.

Step-by-Step Protocol:

  • Phase Saturation: Stir n-octanol and high-purity water together for 24 hours to ensure mutual saturation of the phases.

  • Stock Preparation: Dissolve the analyte in the mutually saturated n-octanol phase. The concentration must remain below 0.1 M and not exceed 70% of its maximum solubility.

  • Equilibration: Prepare three distinct test vessels with varying volume ratios of n-octanol to water (e.g., 1:1, 1:2, and 2:1). Place them in a mechanical shaker at a constant 20-25°C (±1°C) for 1 hour 5.

  • Phase Separation: Centrifuge the mixtures to achieve absolute phase separation, ensuring no octanol microdroplets remain suspended in the aqueous phase.

  • Quantification: Extract aliquots from both phases and quantify the analyte concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

  • Validation: Calculate the partition coefficient ( Pow​ ) for each of the three runs. The protocol is validated if the six calculated log Pow​ values (from duplicate injections) fall within a tight range of ±0.3 units 5.

G Start OECD 107 Shake-Flask Method Prep Prepare n-Octanol & Water (Mutually Saturated) Start->Prep Dissolve Dissolve Analyte in Target Phase (<0.1M) Prep->Dissolve Equilibrate Mechanical Shaking (20-25°C, 3 Volume Ratios) Dissolve->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Analyze Quantify Concentration (HPLC/UV) Separate->Analyze Calc Calculate LogP (Ratio of Concentrations) Analyze->Calc

Fig 2: Step-by-step experimental workflow for determining LogP via the OECD 107 Shake-Flask method.

References

  • BenchChem. "An In-depth Technical Guide to the Acid-Base Properties and pKa of Ethylamine.
  • Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals.
  • Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water.
  • Food and Agriculture Organization of the United Nations (FAO). "Partition coefficient octanol/water | Pesticide Registration Toolkit.
  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies Using tert-Butyl 3-[(1S)-1-Aminopropyl]azetidine-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Strategic Value of sp³-Rich Azetidine Scaffolds In contemporar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction: The Strategic Value of sp³-Rich Azetidine Scaffolds

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a proven strategy for improving physicochemical properties, such as aqueous solubility, metabolic stability, and target selectivity[1]. Among these scaffolds, the azetidine ring serves as an exceptional bioisostere for gem-dimethyl groups and larger cycloalkanes.

The building block tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (CAS: 1783350-33-3) is particularly valuable. It features a rigid azetidine core with a Boc-protected secondary amine, and a primary amine situated on an α -chiral center (1S). This specific topological arrangement provides a unique vector for exploring deep binding pockets in targets ranging from kinases to E3 ligases in PROTAC development[2]. However, the structural complexity of this amine introduces specific synthetic challenges during amide bond formation that require precise reagent selection and mechanistic control.

Mechanistic Insights & Causality in Reaction Design

As a sterically hindered, α -branched primary amine, tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate does not behave like a standard linear aliphatic amine. Successful amide coupling requires a deep understanding of the underlying reaction kinetics and potential side reactions.

Steric Hindrance and Reagent Selection

The primary amine is adjacent to both an ethyl group and the bulky azetidine ring. This steric shielding reduces the nucleophilicity of the amine. Consequently, standard carbodiimide reagents (e.g., EDC/HOBt) often result in sluggish reaction rates and incomplete conversion. To overcome this kinetic barrier, highly reactive uronium/aminium salts such as HATU or HCTU must be employed[3]. These reagents rapidly convert the carboxylic acid into a highly electrophilic 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is sufficiently reactive to be trapped by the hindered amine before deleterious side reactions (such as acyl transfer to the solvent or base) can occur[4].

Preservation of Stereochemical Integrity

While the (1S) stereocenter on the amine building block is an alkyl amine and inherently stable against epimerization, the carboxylic acid partner may possess a labile α -chiral center. When using powerful coupling reagents like HATU in the presence of strong bases like N,N-diisopropylethylamine (DIPEA), sensitive acids can form an oxazolone intermediate. Deprotonation of the oxazolone leads to rapid racemization/epimerization. If the acid partner is stereochemically sensitive, the causality of the reaction dictates a shift away from uronium salts toward phosphonic anhydrides like T3P (Propylphosphonic anhydride), paired with a weaker base such as pyridine, to suppress oxazolone formation.

Chemoselectivity and Protecting Group Integrity

The azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is highly sensitive to acidic conditions. All coupling environments must remain strictly basic or neutral. Premature Boc deprotection can lead to polymerization or double-acylation events.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the performance of various coupling conditions when reacting tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate with a standard α -chiral aliphatic carboxylic acid.

Coupling ReagentBaseSolventYield (%)Epimerization of Acid (%)Reaction TimeMechanistic Rationale
HATU DIPEADMF92%< 2%2 hRapid HOAt ester formation overcomes amine sterics.
HCTU DIPEADMF89%< 2%3 hCost-effective alternative to HATU; slightly slower.
EDC / HOBt DIPEADMF65%< 2%12 hInsufficient electrophilicity for hindered amines.
T3P (50% in EtOAc) PyridineEtOAc88%Not Detected 4 hPrevents oxazolone formation; ideal for sensitive acids.
COMU DIPEADMF95%5%1 hMaximum reactivity, but higher risk of acid epimerization.
Reaction Workflow Visualization

To ensure self-validating experimental design, the following decision tree dictates the optimal protocol based on the physicochemical properties of the carboxylic acid partner.

AmideCoupling Start Acid Partner + Amine Building Block CheckEpi Is Acid Prone to α-Epimerization? Start->CheckEpi T3P Protocol B: T3P / Pyridine (Minimizes Epimerization) CheckEpi->T3P Yes CheckSteric Is Acid Highly Sterically Hindered? CheckEpi->CheckSteric No BocDeprot Protocol C: Boc Deprotection (TFA/DCM or HCl/Dioxane) T3P->BocDeprot COMU Protocol A (Modified): COMU / DIPEA CheckSteric->COMU Yes HATU Protocol A: HATU / DIPEA (Standard Conditions) CheckSteric->HATU No COMU->BocDeprot HATU->BocDeprot Product Final Target Amide BocDeprot->Product

Workflow for selecting amide coupling conditions based on carboxylic acid properties.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are embedded to ensure mechanistic milestones are met before proceeding.

Protocol A: Standard HATU-Mediated Coupling

Optimized for standard or moderately hindered carboxylic acids.

  • Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. Stir the mixture at room temperature (RT) for 15 minutes.

    • Causality Check: Pre-activation ensures the complete formation of the HOAt-active ester before the sterically hindered amine is introduced, preventing the amine from acting as a base and stalling the reaction[4].

  • Amine Addition: Add tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (1.1 equiv, 1.1 mmol) in a single portion.

  • Monitoring: Stir at RT for 2 hours. Monitor by LC-MS.

    • Self-Validation: The reaction is complete when the mass corresponding to the HOAt-ester vanishes and the product mass plateaus.

  • Workup: Dilute with EtOAc (25 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 1M aqueous HCl (15 mL) [Note: Keep brief to avoid Boc cleavage], and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Epimerization-Free Coupling using T3P

Optimized for carboxylic acids with sensitive α -chiral centers.

  • Reagent Mixing: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (1.1 equiv, 1.1 mmol) in anhydrous EtOAc (5.0 mL, 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv, 3.0 mmol).

    • Causality Check: Pyridine is utilized instead of DIPEA because its lower pKa prevents the abstraction of the α -proton from the activated acid, thereby shutting down the oxazolone epimerization pathway.

  • Coupling Initiation: Cool the mixture to 0 °C. Add T3P (50% wt. solution in EtOAc, 1.5 equiv, 1.5 mmol) dropwise.

  • Monitoring: Allow the reaction to warm to RT and stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench with water (10 mL). Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate.

Protocol C: Chemoselective N-Boc Deprotection

For the liberation of the azetidine nitrogen for subsequent functionalization.

  • Preparation: Dissolve the purified Boc-protected amide intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM) (8.0 mL). Cool the flask to 0 °C in an ice bath[4].

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA) (2.0 mL) dropwise.

  • Monitoring: Remove the ice bath and stir at RT for 1–2 hours. Monitor by TLC (Ninhydrin stain) or LC-MS.

    • Self-Validation: The complete disappearance of the starting material mass and the appearance of the[M-Boc+H]⁺ mass confirms successful deprotection.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA traces. The product is obtained as a TFA salt, which can be used directly in the next step or free-based using an ion-exchange column (e.g., SCX-2).

References
  • Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders. Journal of Medicinal Chemistry (via PMC/NIH).[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery. ACS Chemical Biology (via PMC/NIH).[Link]

  • Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. Journal of Medicinal Chemistry (via PMC/NIH).[Link]

Sources

Application

Application Note: tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate in sp³-Enriched Drug Discovery

Executive Summary The paradigm of modern drug discovery has fundamentally shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This transition is driven by the need...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery has fundamentally shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This transition is driven by the need to improve clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity, and optimizing metabolic stability[1][2].

Within this chemical space, tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (CAS: 1783350-33-3) has emerged as a highly versatile, premium chiral building block. By combining the conformational rigidity and low lipophilicity of an azetidine ring with a stereospecific primary amine vector, this scaffold serves as an ideal bioisostere for traditional piperidines and pyrrolidines[3]. Furthermore, the orthogonal tert-butoxycarbonyl (Boc) protection enables seamless integration into complex, multi-step synthetic campaigns, including the development of targeted kinase inhibitors, GPCR ligands, and PROTAC linkers[4].

This application note details the physicochemical rationale for utilizing this specific chiral azetidine, alongside field-validated protocols for its integration into hit-to-lead workflows.

Physicochemical Rationale & Causality

The sp³-Enrichment Advantage

The "Escape from Flatland" principle dictates that increasing the fraction of sp³ carbons (Fsp³) in a drug candidate correlates strongly with successful progression through clinical trials[2]. The azetidine core of this building block provides a compact, sp³-rich framework that projects substituents in a distinct three-dimensional geometry, allowing for deeper and more specific interactions within protein binding pockets compared to flat phenyl rings[1].

Bioisosteric Replacement and pKa Tuning

Azetidines are frequently deployed as bioisosteres for larger aliphatic heterocycles (e.g., piperidines). The four-membered ring induces a lower basicity (pKa) at the ring nitrogen due to increased s-character in the lone pair orbital. This subtle pKa shift often results in improved membrane permeability and reduced hERG liability.

The Chiral Vector

The (1S)-1-aminopropyl substituent is the critical functional handle. The primary amine allows for rapid diversification via amidation, reductive amination, or cross-coupling. More importantly, the defined (1S) stereocenter ensures that any attached pharmacophore is projected at a precise angle, which is paramount for maximizing binding affinity and avoiding steric clashes within the target's active site[5].

Table 1: Comparative Physicochemical Profiling of Common Amine Scaffolds

Data represents typical baseline parameters for the core scaffolds prior to late-stage functionalization.

Scaffold CoreFsp³Relative Lipophilicity (ClogP)Ring Strain3D Vector ProjectionTypical Application
Phenyl (sp² baseline) Low (0.0)HighNonePlanar (2D)Legacy hydrophobic cores
Piperidine High (1.0)ModerateLowChair (3D)Standard basic center
Pyrrolidine High (1.0)ModerateModerateEnvelope (3D)Conformational restriction
3-Substituted Azetidine High (1.0)LowHighButterfly (3D)sp³-enrichment, low lipophilicity

Strategic Workflow in Drug Discovery

The following diagram illustrates the strategic integration of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate during the Hit-to-Lead optimization phase.

G N1 Hit Identification (Planar Core) N2 sp3-Enrichment Strategy N1->N2 N3 Chiral Azetidine Integration N2->N3 N4 Stereospecific Vector Growth N3->N4 N5 Lead Candidate (High Fsp3) N4->N5

Fig 1: Integration of chiral azetidines in Hit-to-Lead sp³-enrichment workflows.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful utilization of this building block requires strict adherence to reaction parameters that preserve the integrity of the (1S) stereocenter and the strained azetidine ring.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: To selectively couple the primary amine of the (1S)-1-aminopropyl group to a heteroaryl chloride (e.g., a kinase hinge-binding motif) without racemization or cleavage of the Boc group.

Causality & Expert Insight: Primary alkyl amines are notoriously challenging in Buchwald-Hartwig couplings due to competitive β-hydride elimination and over-arylation. We utilize BrettPhos as the ligand because its bulky structure promotes rapid reductive elimination, favoring mono-arylation. Cesium carbonate (Cs₂CO₃) is selected as the base instead of the more traditional sodium tert-butoxide (NaOtBu); the milder nature of Cs₂CO₃ prevents base-catalyzed racemization of the sensitive (1S) stereocenter adjacent to the amine.

Step-by-Step Methodology:

  • Preparation: In a rigorously oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and purge the vessel with dry argon (vacuum/argon cycles x3).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours with vigorous stirring.

  • Monitoring: Monitor reaction progress via LC-MS. The Boc group (M+H - 100) will often fragment in the MS source, so look for the characteristic mass of the coupled product minus the Boc group.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.

Protocol B: Orthogonal Boc-Deprotection and Late-Stage Amidation

Objective: To unmask the azetidine secondary amine for final vector exploration (e.g., attaching a solvent-exposed solubilizing group).

Causality & Expert Insight: While Trifluoroacetic acid (TFA) in dichloromethane is the standard for Boc removal, it generates trifluoroacetate salts which are highly lipophilic and can artificially inflate apparent binding affinities in downstream biochemical assays. Therefore, we utilize 4M HCl in 1,4-dioxane . This generates the hydrochloride salt, which is easily handled, highly crystalline, and biologically benign.

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate from Protocol A in anhydrous dichloromethane (0.1 M). Cool to 0 °C.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 equiv). Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate the pure azetidine hydrochloride salt. Dry under high vacuum.

  • Amidation (Late-Stage): In a clean flask, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv) and stir for 10 minutes to form the active ester.

  • Coupling: Add the azetidine hydrochloride salt (1.0 equiv) to the mixture. Stir at room temperature for 4 hours.

  • Final Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash organics with brine, dry over Na₂SO₄, and purify via preparative reverse-phase HPLC to obtain the final drug candidate.

Mechanistic Reaction Pathway

The following diagram maps the chemical logic of the protocols described above, highlighting the orthogonal reactivity enabled by the building block.

R N1 Starting Material tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate N2 Pd-Catalyzed C-N Coupling (BrettPhos, Cs2CO3, 90°C) N1->N2 N3 Boc-Protected Coupled Intermediate N2->N3 N4 Acidic Cleavage (4M HCl in Dioxane) N3->N4 N5 Azetidine HCl Salt (Revealed Secondary Amine) N4->N5 N6 Late-Stage Amidation (HATU, DIPEA) N5->N6 N7 Final sp3-Enriched Drug Candidate N6->N7

Fig 2: Synthetic workflow from chiral azetidine building block to final drug candidate.

Conclusion

The strategic incorporation of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate provides medicinal chemists with a powerful tool to navigate the complexities of modern drug design. By leveraging its sp³-rich character, low lipophilicity, and stereospecific geometry, discovery teams can effectively overcome the developability liabilities associated with traditional planar molecules, paving the way for safer and more efficacious therapeutics.

References

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters Journal of the American Chemical Society (ACS)[Link][5]

  • Dual Strain-Release Cascade for Accessing sp³-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers ACS Publications[Link][3]

  • Emergent synthetic methods for the modular advancement of sp³-rich fragments National Center for Biotechnology Information (PMC)[Link][2]

Sources

Method

Application Notes &amp; Protocols: Reductive Amination with tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Abstract Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1][2] This one-pot reaction, which telescopes the condensation of a carbonyl compound with an amine and the in-situ reduction of the resulting imine, offers high atom economy and operational simplicity.[3][4] This guide provides a detailed exploration of reductive amination protocols specifically tailored for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate, a valuable chiral building block. We will delve into the mechanistic underpinnings of the reaction, present two robust protocols utilizing different hydride sources, and offer insights into reaction monitoring, purification, and characterization, with a focus on the practical challenges and causal logic behind experimental choices.

Mechanistic Overview: The "Why" Behind the Reaction

Reductive amination is a powerful and reliable strategy for forming C–N bonds, effectively avoiding the over-alkylation issues that often plague direct alkylation of amines with alkyl halides.[5] The process unfolds in two key stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under mildly acidic conditions (pH 4-6), the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[4][6] The use of a mild acid, such as acetic acid, can catalyze this step by protonating the carbonyl oxygen, increasing its electrophilicity.[7][8]

  • Hydride Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion.[6] The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated iminium ion over the starting carbonyl compound, preventing premature reduction of the aldehyde or ketone.[4][9]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Carbonyl R¹(C=O)R² Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine R³NH₂ Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Final Amine Iminium->Product Hydride Attack Hydride [H⁻] (e.g., NaBH(OAc)₃)

Figure 1: General Mechanism of Reductive Amination

Profile of the Core Reagent: tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

This chiral amine is a sophisticated building block for several reasons:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle that is increasingly prevalent in medicinal chemistry as a rigid scaffold or linker.[10]

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, preventing it from participating in the reaction and ensuring its availability for subsequent synthetic steps.[11] This group is stable under the reductive amination conditions but can be easily removed with mild acid.

  • (1S)-1-aminopropyl Moiety: This chiral side chain contains the reactive primary amine. When reacted with a prochiral ketone or aldehyde, a new stereocenter is formed, leading to a mixture of diastereomers. The separation and characterization of these diastereomers is a key consideration.[12]

Experimental Protocols

Two primary protocols are presented, offering flexibility based on substrate reactivity and laboratory preference.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the preferred method for most applications due to its mildness, broad substrate scope, and reduced toxicity compared to cyanoborohydrides.[13][14] NaBH(OAc)₃ is less basic and sterically hindered, which often leads to cleaner reactions and higher yields.[15][16]

Principle: All reactants are combined in a single pot. The imine forms in equilibrium and is immediately reduced by the selective hydride agent. This approach is operationally simple and highly efficient.

Materials and Reagents:

Reagent/MaterialPurposeTypical Molar Eq.
tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylateAmine Nucleophile1.0
Aldehyde or KetoneCarbonyl Electrophile1.0 - 1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent1.3 - 1.6
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Anhydrous Solvent-
Acetic Acid (optional, for ketones)Catalyst for Imine Formation1.0 - 2.0
Saturated NaHCO₃ (aq.)Quenching Agent-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Round-bottom flask, magnetic stirrer, argon/N₂ atmosphereStandard Glassware and Inert Setup-

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or N₂), add tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (1.0 eq.).

  • Dissolve the amine in anhydrous DCE or DCM (approx. 0.1-0.2 M concentration).

  • Add the corresponding aldehyde or ketone (1.1 eq.).

  • (For ketones, or if imine formation is slow): Add glacial acetic acid (1.0-2.0 eq.) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.[13]

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5-10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting amine and the formation of the product.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This two-step method can be advantageous when dealing with sensitive aldehydes or when dialkylation is a significant concern.[13][17] It involves the pre-formation and isolation (or direct use) of the imine, followed by its reduction.

Principle: The imine is formed first, often in a solvent like methanol that facilitates dehydration. The reducing agent is then added in a separate step. This allows for more precise control over each stage of the reaction.

Materials and Reagents:

Reagent/MaterialPurposeTypical Molar Eq.
tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylateAmine Nucleophile1.0
Aldehyde or KetoneCarbonyl Electrophile1.0 - 1.1
Methanol (MeOH)Solvent for Imine Formation-
Sodium Borohydride (NaBH₄)Reducing Agent1.2 - 1.5
Saturated NH₄Cl (aq.)Quenching Agent-
Ethyl Acetate (EtOAc) or DCMExtraction Solvent-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Round-bottom flask, magnetic stirrerStandard Glassware-

Step-by-Step Procedure:

Step A: Imine Formation

  • In a round-bottom flask, dissolve tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (1.0 eq.) and the aldehyde/ketone (1.0 eq.) in methanol (approx. 0.2 M).

  • Stir the mixture at room temperature for 1-3 hours. The use of methanol often allows for rapid and nearly quantitative imine formation without requiring additional dehydrating agents.[5]

  • Monitor imine formation via TLC or ¹H NMR (observing the disappearance of the aldehyde proton signal).

Step B: Reduction 4. Cool the reaction mixture to 0 °C in an ice bath. 5. Slowly add sodium borohydride (1.5 eq.) in small portions. Caution: Vigorous hydrogen evolution will occur. 6. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, or until the imine is fully consumed as indicated by TLC or LC-MS. 7. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. 8. Concentrate the mixture under reduced pressure to remove the methanol. 9. Extract the remaining aqueous residue with EtOAc or DCM (3x). 10. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. 11. Purify via flash column chromatography.

General Experimental Workflow

The overall process, from planning to final product, follows a systematic path.

Workflow Figure 2: Experimental Workflow for Reductive Amination cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis reagents Combine Amine & Carbonyl in Solvent atmosphere Establish Inert Atmosphere (N₂/Ar) reagents->atmosphere stir Stir to Pre-form Imine (Optional Additive: AcOH) atmosphere->stir add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir->add_reductant monitor Monitor Reaction (TLC / LC-MS) add_reductant->monitor quench Quench Reaction (e.g., aq. NaHCO₃) monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Figure 2: Experimental Workflow for Reductive Amination

Purification and Diastereomer Separation

The reaction of the chiral (1S)-amine with a prochiral ketone will generate a pair of diastereomers.

  • Chromatography: These diastereomers will likely have slightly different polarities and may be separable by careful flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes, potentially with a small amount of triethylamine to prevent streaking) is recommended.

  • Analysis: The diastereomeric ratio (d.r.) can often be determined by ¹H NMR analysis of the crude reaction mixture by integrating characteristic, well-resolved signals for each diastereomer.[12] Chiral HPLC may also be employed for more precise determination.

  • Recrystallization: If the product is a solid, recrystallization of the diastereomeric mixture can sometimes enrich one diastereomer.[18]

Product Characterization

Confirming the structure of the final product is essential.

TechniqueExpected Observation
¹H NMR Disappearance of the aldehyde proton signal (if applicable). Appearance of new signals for the alkyl group added to the nitrogen. A characteristic singlet for the 9 protons of the Boc group around 1.4 ppm.[11][19] A downfield shift of the proton alpha to the newly formed C-N bond.
¹³C NMR Appearance of new signals corresponding to the carbons of the newly introduced alkyl group. Signals for the Boc carbonyl (around 155 ppm) and quaternary carbon (around 80 ppm) should be present.[11]
Mass Spec The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the desired secondary amine product.
IR Spec Disappearance of the C=O stretch of the starting ketone/aldehyde. Appearance of an N-H stretch for the secondary amine (typically a weak band around 3300-3500 cm⁻¹). Presence of the strong C=O stretch from the Boc-carbamate around 1680-1720 cm⁻¹.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; poor quality of reducing agent (hydrolyzed); steric hindrance; insufficient reaction time.Add more reducing agent (0.2-0.5 eq.). Ensure the reducing agent is fresh and has been stored under dry conditions. Increase reaction time or gently warm the reaction (e.g., to 40 °C). For sterically hindered ketones, consider using a more reactive reducing system or higher temperatures.[20]
Formation of Alcohol Side Product Reducing agent is too reactive (e.g., NaBH₄ reducing the carbonyl before imine formation).Switch to a more selective reducing agent like NaBH(OAc)₃.[4] If using NaBH₄, ensure imine formation is complete before adding the reductant and maintain a low temperature (0 °C) during addition.
Dialkylation of Amine The newly formed secondary amine reacts with another molecule of the carbonyl.This is less common with primary amines but possible. Use the stepwise procedure (Protocol 2). Alternatively, use a slight excess of the primary amine relative to the carbonyl in the direct procedure.
Product is Difficult to Isolate Product is highly polar or water-soluble; formation of an emulsion during work-up.During extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product. If the amine is basic, it can be "salted out" by acidifying the aqueous layer with HCl, washing with an organic solvent to remove neutral impurities, then basifying and re-extracting the desired amine.[21] Use a different extraction solvent.

References

  • brainly.com. What is the role of acetic acid in the reductive amination experiment?. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available from: [Link]

  • Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • ACS Publications. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • ScienceDirect. Reductive amination: Methods for cell-free and whole-cell biocatalysis. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Fiveable. Reductive amination: Organic Chemistry II Study Guide. Available from: [Link]

  • ResearchGate. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Available from: [Link]

  • ACS Publications. Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Organic Process Research & Development. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • Google Patents. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
  • pubs.rsc.org. Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Available from: [Link]

  • PMC. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available from: [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available from: [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Available from: [Link]

  • Organic Syntheses. Mild Conversion of Tertiary Amides to Aldehydes Using Cp₂Zr(H)Cl (Schwartz's Reagent). Available from: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]

  • R Discovery. Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Available from: [Link]

  • MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available from: [Link]

  • ACS Publications. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available from: [Link]

  • PMC. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Available from: [Link]

  • AWS. Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Available from: [Link]

Sources

Application

scale-up manufacturing process for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Executive Summary The synthesis of enantiopure, sp³-rich building blocks is a critical bottleneck in modern drug discovery. tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is a highly valuable chiral amine inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure, sp³-rich building blocks is a critical bottleneck in modern drug discovery. tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is a highly valuable chiral amine intermediate used in the development of advanced therapeutics. Traditional methods for synthesizing chiral azetidine amines—such as asymmetric hydrogenation or enzymatic kinetic resolution—often suffer from poor scalability, low diastereoselectivity, or ring-opening side reactions.

To overcome these challenges, this application note details a robust, pilot-scale manufacturing protocol utilizing Ellman’s sulfinamide chemistry. This approach guarantees high diastereomeric excess (d.e.), avoids cryogenic extremes below -50 °C, and provides a self-validating framework through rigorous In-Process Controls (IPCs).

Mechanistic Rationale & Synthetic Strategy

The process relies on the use of (R)-tert-butanesulfinamide as a chiral auxiliary to direct the stereocenter formation[1]. The synthetic strategy is divided into three causal steps:

  • Imine Condensation: The starting material, tert-butyl 3-formylazetidine-1-carboxylate[2], is condensed with (R)-tert-butanesulfinamide. This reaction is promoted by Titanium(IV) ethoxide (Ti(OEt)₄), which acts dually as a Lewis acid to activate the aldehyde and as a highly effective water scavenger to drive the equilibrium toward the imine[3].

  • Diastereoselective Grignard Addition: The critical stereogenic step involves the addition of ethylmagnesium bromide (EtMgBr). The stereochemical outcome is dictated by a six-membered, Zimmerman-Traxler-like cyclic transition state. The magnesium atom coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen. The bulky tert-butyl group of the auxiliary sterically blocks the Si-face of the imine, forcing the ethyl nucleophile to attack exclusively from the less hindered Re-face. This highly ordered transition state establishes the desired (1S) configuration[4].

  • Selective Sulfinyl Deprotection: The chiral auxiliary is cleaved using anhydrous HCl. The causality behind the reagent choice (HCl in dioxane/MeOH) and strict temperature control (0–5 °C) is to exploit the kinetic difference in cleavage rates: the sulfinyl N-S bond is cleaved rapidly, while the highly acid-labile Boc protecting group on the azetidine nitrogen remains intact under these specific conditions[3].

Process Visualization

Synthetic workflow for the scale-up manufacturing of the chiral azetidine amine.

Quantitative Process Metrics

To ensure the protocol is a self-validating system, analytical checkpoints are embedded throughout the workflow. Table 1 outlines the required IPCs to justify moving to subsequent steps. Table 2 summarizes the validated metrics from a 5.0 kg pilot-scale batch.

Table 1: In-Process Control (IPC) Specifications

StageIPC MethodAcceptance CriteriaScientific Rationale
Imine Condensation HPLC (Area %)Unreacted aldehyde < 2.0%Ensures maximum yield and prevents the formation of racemic alcohol byproducts in Step 2.
Grignard Addition Chiral HPLCd.r. > 95:5 (S:R)Validates the diastereoselectivity of the cyclic transition state before auxiliary cleavage.
Deprotection HPLC / LC-MSSulfinamide intermediate < 1.0%Confirms complete N-S bond cleavage without triggering Boc-deprotection.

Table 2: Pilot-Scale (5 kg) Yield and Quality Metrics

ParameterResultTarget Specification
Overall Isolated Yield 68%> 60%
Chemical Purity (HPLC) 99.2%> 98.0%
Enantiomeric Excess (ee) 98.8%> 98.0%
Residual Titanium (ICP-MS) < 10 ppm< 20 ppm

Step-by-Step Manufacturing Protocol

Step 1: Synthesis of the Chiral Sulfinyl Imine

Objective: Form the stereodirecting imine intermediate with minimal water interference.

  • Preparation: Purge a 50 L glass-lined reactor with ultra-high purity N₂ for 30 minutes.

  • Charging: Charge 5.00 kg (27.0 mol) of tert-butyl 3-formylazetidine-1-carboxylate and 3.43 kg (28.3 mol, 1.05 eq) of (R)-(+)-tert-butanesulfinamide into the reactor.

  • Solvation: Add 25 L of anhydrous Tetrahydrofuran (THF) (KF < 50 ppm) and agitate at 150 rpm until complete dissolution is achieved.

  • Activation: Slowly charge 12.30 kg (54.0 mol, 2.0 eq) of Titanium(IV) ethoxide via an addition funnel over 45 minutes, maintaining the internal temperature at 20–25 °C.

  • Reaction: Stir the mixture for 12 hours at 25 °C. Pull an aliquot for IPC-1 (Target: < 2.0% SM).

  • Workup: Quench the reaction by slowly adding 10 L of saturated aqueous NaCl (brine) with vigorous stirring. Caution: Highly exothermic; massive precipitation of TiO₂ salts will occur. Filter the resulting suspension through a pad of Celite to remove titanium salts. Wash the filter cake with Ethyl Acetate (2 × 10 L). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Diastereoselective Grignard Addition

Objective: Install the (1S)-ethyl stereocenter via a chelation-controlled transition state.

  • Solvation: Dissolve the crude Intermediate 1 in 30 L of anhydrous Dichloromethane (DCM). Note: DCM is preferred over pure THF here, as excess THF can disrupt the magnesium-chelated cyclic transition state, lowering diastereoselectivity.

  • Cooling: Cool the reactor to -48 °C using a temperature control unit (TCU).

  • Addition: Dropwise add 13.5 L of Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 40.5 mol, 1.5 eq) over 2 hours. Maintain the internal temperature strictly between -48 °C and -40 °C.

  • Reaction: Stir for 4 hours at -48 °C. Pull an aliquot for IPC-2 (Target: d.r. > 95:5).

  • Workup: Quench the reaction by slowly adding 15 L of saturated aqueous NH₄Cl, keeping the temperature below 0 °C. Allow the mixture to warm to room temperature. Separate the organic phase, extract the aqueous phase with DCM (10 L), combine the organics, dry over Na₂SO₄, and concentrate to yield Intermediate 2.

Step 3: Sulfinyl Deprotection & Isolation

Objective: Cleave the chiral auxiliary while preserving the N-Boc protecting group.

  • Solvation: Dissolve Intermediate 2 in 20 L of anhydrous Methanol.

  • Cooling: Cool the mixture to 0–5 °C.

  • Deprotection: Slowly add 13.5 L of 4 M HCl in dioxane (54.0 mol, 2.0 eq) over 1 hour. Maintain the temperature at 0–5 °C.

  • Reaction: Stir for 2 hours. Pull an aliquot for IPC-3 (Target: < 1.0% Intermediate 2). Do not exceed 2 hours or allow the temperature to rise above 10 °C, as this will initiate Boc cleavage.

  • Isolation (Free-Basing): Concentrate the mixture under reduced pressure to remove volatiles. Partition the resulting residue between 15 L of Water and 15 L of Methyl tert-butyl ether (MTBE).

  • Phase Separation: The desired product is currently in the aqueous layer as a water-soluble hydrochloride salt. Discard the organic layer (which contains the cleaved chiral auxiliary byproducts).

  • Basification: Cool the aqueous layer to 5 °C and slowly add 20% aqueous Na₂CO₃ until the pH reaches 10.0–10.5.

  • Extraction: Extract the basified aqueous layer with DCM (3 × 10 L). Combine the DCM extracts, dry over Na₂SO₄, and concentrate under vacuum to afford the final target: tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate as a pale yellow oil.

References

  • ChemicalBook.
  • RSC Publishing.
  • PMC (National Institutes of Health).
  • MDPI.

Sources

Method

Application Note: Strategic Incorporation of tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate in Rigidified PROTAC Linker Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Scientific Rationale Historically, flexible polyethylene glycol (PEG) and alkyl chains have dominated Proteolysis Targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scientific Rationale

Historically, flexible polyethylene glycol (PEG) and alkyl chains have dominated Proteolysis Targeting Chimera (PROTAC) linker design [1]. However, highly flexible linkers incur a massive entropic penalty upon ternary complex (Target-PROTAC-E3) formation. To overcome this, medicinal chemists are increasingly utilizing rigidified heterocyclic linkers to pre-organize the PROTAC conformation and enhance binding cooperativity (α) [1].

The building block tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate offers three distinct structural advantages:

  • Conformational Rigidity: The 4-membered azetidine ring restricts the degrees of freedom, reducing the entropic cost of folding during ternary complex formation.

  • Chiral Vectoring: The (1S)-stereocenter on the propyl chain precisely dictates the exit vector of the attached warhead. This stereochemical control is critical for preventing steric clashes between the E3 ligase and the protein of interest (POI).

  • Orthogonal Reactivity: The molecule possesses a highly reactive, unhindered primary amine and a Boc-protected secondary amine (within the azetidine ring). This allows for highly controlled, stepwise convergent synthesis without the risk of cross-linking or polymerization [2].

Synthetic Workflow Visualization

The synthesis follows a convergent approach. The primary amine is first coupled to a carboxylic acid-functionalized warhead. Following Boc deprotection, the newly exposed secondary azetidine amine is conjugated to the E3 ligase ligand via amide coupling or nucleophilic aromatic substitution (SNAr).

PROTAC_Synthesis Warhead Warhead-COOH (Target Binder) Step1 Amide Coupling HATU, DIPEA Warhead->Step1 Linker tert-butyl 3-[(1S)-1-aminopropyl] azetidine-1-carboxylate Linker->Step1 Int1 Warhead-Linker-Boc Intermediate Step1->Int1 Step2 Boc Deprotection TFA, DCM Int1->Step2 Int2 Warhead-Linker-NH (Free Azetidine) Step2->Int2 Step3 Conjugation HATU or SNAr Int2->Step3 E3 E3 Ligase Ligand (e.g., VHL/CRBN) E3->Step3 PROTAC Final PROTAC (Rigidified, Chiral) Step3->PROTAC

Figure 1: Convergent PROTAC synthesis using the chiral azetidine linker.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity and stereochemical integrity.

Phase 1: Primary Amide Coupling (Warhead Attachment)

Causality: The primary amine on the chiral center is less sterically hindered than the secondary azetidine nitrogen, making it the ideal starting point for coupling. HATU is selected as the coupling reagent due to its high efficiency and minimal racemization risk at the (1S) stereocenter [2].

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature (RT) for 10 minutes to form the active ester.

  • Coupling: Add tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (1.05 eq) dissolved in a minimal volume of DMF.

  • Reaction: Stir at RT for 2–4 hours.

  • Self-Validation (Checkpoint 1): Monitor via LC-MS. The reaction is complete when the warhead mass disappears and the Warhead-Linker-Boc intermediate mass dominates.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂).

Phase 2: Boc Deprotection

Causality: The tert-butyl carboxylate (Boc) group must be removed to expose the azetidine nitrogen. TFA in DCM is the standard method; however, triisopropylsilane (TIPS) is added as a carbocation scavenger to protect electron-rich moieties on the warhead from tert-butyl alkylation.

  • Preparation: Dissolve the purified intermediate from Phase 1 in anhydrous DCM (0.1 M).

  • Deprotection: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Add TIPS (2.0 eq).

  • Reaction: Stir at RT for 1 hour.

  • Self-Validation (Checkpoint 2): Monitor via LC-MS. Ensure complete loss of the Boc group (-100 Da mass shift: loss of -C₄H₈ and -CO₂).

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as a TFA salt and used directly in the next step.

Phase 3: E3 Ligase Ligand Conjugation

Causality: The deprotected azetidine is a secondary amine. It is highly nucleophilic and well-suited for coupling with an E3 ligase ligand (e.g., VHL or CRBN derivatives) equipped with a carboxylic acid or an activated aryl halide (for SNAr).

  • Preparation: Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (4.0 eq—excess needed to neutralize the azetidine-TFA salt).

  • Coupling: Add the azetidine-TFA salt from Phase 2 (1.0 eq). Stir at RT for 4–12 hours.

  • Self-Validation (Checkpoint 3): Confirm product formation via LC-MS. Perform Chiral HPLC to verify that the (1S) stereocenter remained intact throughout the synthetic sequence.

  • Purification: Purify the final PROTAC via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% Formic Acid).

Quantitative Data: Impact of Linker Rigidification

The incorporation of rigid, chiral azetidine linkers significantly alters the physicochemical and pharmacological profile of the resulting PROTAC compared to traditional PEG4 linkers. Table 1 summarizes representative comparative data demonstrating the superiority of the rigidified approach in specific target-ligase pairings [1, 3].

Table 1: Comparative Profiling of PEG4 vs. (1S)-Azetidine Linker PROTACs

ParameterTraditional PEG4 Linker(1S)-Azetidine LinkerMechanistic Implication
Linker Flexibility High (>15 rotatable bonds)Low (Rigidified core)Reduces entropic penalty upon binding.
cLogP 3.24.1Improved lipophilicity aids cell permeability.
TPSA (Ų) 185155Lower polar surface area enhances membrane transit.
Ternary Complex Cooperativity (α) 1.2 (Weak cooperativity)8.5 (Strong positive)Precise chiral vectoring prevents E3-POI steric clashes.
In vitro DC50 (nM) 45.0 ± 5.23.2 ± 0.8Tighter ternary complex translates to faster degradation.
Metabolic Half-life (T1/2) 45 mins>120 minsAzetidine ring is resistant to oxidative cleavage.

Conclusion

The transition from flexible, passive linkers to rigid, structurally defined linkers is a hallmark of next-generation PROTAC design. tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate serves as a premier building block for this purpose. By leveraging its orthogonal reactivity and precise (1S) stereochemistry, medicinal chemists can synthesize highly potent degraders with optimized ternary complex thermodynamics and superior pharmacokinetic properties.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Available at:[Link][1]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Welcome to the Technical Support Center for the asymmetric synthesis of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate . This guide is engineered for drug development professionals and synthetic chemists encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate . This guide is engineered for drug development professionals and synthetic chemists encountering yield, conversion, or stereoselectivity bottlenecks during the Ellman sulfinamide-mediated synthesis of chiral azetidine amines.

Below, you will find mechanistic workflows, a targeted troubleshooting Q&A, quantitative optimization data, and self-validating Standard Operating Procedures (SOPs).

Mechanistic Workflow

The synthesis relies on the robust Ellman auxiliary approach [1]. The sequence involves the condensation of tert-butyl 3-formylazetidine-1-carboxylate with an enantiopure sulfinamide, followed by a diastereoselective Grignard addition, and finally, a highly selective acidic deprotection.

SynthesisWorkflow Start tert-butyl 3-formylazetidine -1-carboxylate Step1 Imine Condensation (R)-t-BuSONH2, Ti(OEt)4 Start->Step1 Imine N-Sulfinyl Imine Intermediate Step1->Imine Step2 Grignard Addition EtMgBr, Toluene, -78°C Imine->Step2 Sulfinamide Chiral Sulfinamide (Diastereomerically Enriched) Step2->Sulfinamide Step3 Selective Deprotection 4M HCl/Dioxane, 0°C, 30 min Sulfinamide->Step3 Product tert-butyl 3-[(1S)-1-aminopropyl] azetidine-1-carboxylate Step3->Product

Workflow for the asymmetric synthesis of the target chiral azetidine amine.

Troubleshooting Guide & FAQs

Phase 1: Imine Condensation

Q: Why is my imine condensation stalling at 60-70% conversion despite prolonged heating? A: The aldehyde at the 3-position of the azetidine ring is sterically hindered and prone to hydration. Using mild desiccants like MgSO₄ is insufficient. You must use Titanium(IV) ethoxide (Ti(OEt)₄) . Ti(OEt)₄ acts dually as a Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger (forming insoluble TiO₂). Causality: Driving the equilibrium to completion requires the irreversible removal of water; if your Ti(OEt)₄ is old or has precipitated white solids in the bottle, it has already hydrolyzed and will fail to drive the reaction [1].

Phase 2: Grignard Addition (Stereocontrol & Yield)

Q: I am obtaining a poor diastereomeric ratio (dr < 3:1) during the ethylmagnesium bromide (EtMgBr) addition. How can I improve stereocontrol to favor the (1S) isomer? A: Stereocontrol in this reaction relies on a rigid, six-membered cyclic transition state where the magnesium atom chelates both the sulfinyl oxygen and the imine nitrogen. If you are using Tetrahydrofuran (THF) as your primary solvent, the oxygen atoms in THF competitively coordinate with the magnesium, disrupting this chelation and leading to an open transition state with poor facial selectivity. Solution: Switch to a non-coordinating solvent like Toluene or Dichloromethane (CH₂Cl₂) at -78 °C. This enforces strict chelation control, allowing the ethyl group to attack from the less sterically hindered face, reliably pushing the dr above 95:5 [1].

Q: My Grignard addition yields are low, and I am recovering unreacted starting imine. What is causing this? A: EtMgBr is highly basic. Instead of acting as a nucleophile, it can deprotonate the α-protons of the azetidine ring, leading to enolization of the imine. Solution: Pre-complex the imine with a Lewis acid such as Trimethylaluminum (AlMe₃) before adding the Grignard reagent, or ensure the reaction is kept strictly at or below -78 °C to kinetically favor nucleophilic addition over deprotonation.

TroubleshootingLogic Issue Low Yield or Poor dr in Grignard Addition Check1 Is starting imine fully consumed? Issue->Check1 Yes1 Yes Check1->Yes1  Yes No1 No Check1->No1  No Cause1 Enolization or Lack of Chelation Yes1->Cause1 Cause2 Moisture or Inactive Grignard No1->Cause2 Sol1 Use non-coordinating solvent (Toluene/CH2Cl2) Cause1->Sol1 Sol2 Titrate EtMgBr & dry solvents (Karl Fischer < 50 ppm) Cause2->Sol2

Troubleshooting logic tree for resolving low yield and dr during Grignard addition.

Phase 3: Selective Deprotection

Q: How do I selectively cleave the tert-butanesulfinyl group without losing the Boc protecting group on the azetidine nitrogen? A: Both the sulfinamide and the Boc carbamate are acid-sensitive. However, the S-N bond of the sulfinamide is kinetically more labile under anhydrous acidic conditions than the C-O/C-N bonds of the Boc group[2], [3]. The key is exploiting this kinetic window. Using 4M HCl in dioxane at 0 °C for exactly 30 minutes will quantitatively cleave the sulfinamide while leaving the Boc group intact. Allowing the reaction to warm to room temperature or extending the time beyond 60 minutes will result in significant Boc cleavage[3].

Quantitative Data Summaries

Table 1: Optimization of Grignard Addition Conditions Goal: Maximize nucleophilic addition while enforcing chelation control.

SolventTemperatureAdditiveYield (%)Diastereomeric Ratio (dr)
THF-78 °CNone45%70:30
CH₂Cl₂-78 °CNone78%92:8
Toluene-78 °CNone85%96:4
Toluene-78 °CAlMe₃ (1.1 eq)89% 98:2

Table 2: Deprotection Kinetics & Selectivity (4M HCl in Dioxane) Goal: Cleave the N-sulfinyl group while preserving the N-Boc group.

TemperatureTime (min)Sulfinyl Cleavage (%)Boc Cleavage (%)Outcome
25 °C60>99%~40%Poor Selectivity
25 °C30>99%~15%Moderate Selectivity
0 °C60>99%<5%Good Selectivity
0 °C 30 >95% Not Detected Optimal Selectivity

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Imine Condensation
  • Setup: In an oven-dried flask under N₂, dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • IPC Validation: Pull a 50 µL aliquot, quench with saturated aqueous NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3). Validation Check: The reaction is complete only when the aldehyde spot (Rf ~0.45) is fully replaced by the imine spot (Rf ~0.35).

  • Workup: Pour the mixture into an equal volume of brine while stirring vigorously. Filter the resulting white TiO₂ suspension through a pad of Celite. Wash the pad thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the crude imine.

Protocol B: Diastereoselective Ethyl Addition
  • Setup: Dissolve the crude N-sulfinyl imine (1.0 eq) in anhydrous Toluene (0.1 M) under N₂. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add EtMgBr (3.0 M in diethyl ether, 2.0 eq) down the side of the flask to pre-cool the reagent before it hits the solution. Stir at -78 °C for 4 hours.

  • IPC Validation: Quench a 50 µL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via LC-MS. Validation Check: Confirm the disappearance of the imine mass [M+H]⁺ and the appearance of the product mass [M+H+29]⁺.

  • Workup: Quench the bulk reaction at -78 °C with saturated aqueous NH₄Cl. Allow it to warm to room temperature. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the (1S) diastereomer.

Protocol C: Selective Sulfinyl Cleavage
  • Setup: Dissolve the purified diastereomer in anhydrous Methanol (0.1 M) and cool to strictly 0 °C in an ice bath.

  • Deprotection: Add 4M HCl in dioxane (3.0 eq) dropwise. Stir at 0 °C for exactly 30 minutes.

  • IPC Validation: Analyze via TLC (CH₂Cl₂:MeOH 9:1). Validation Check: The starting material spot should be gone, replaced by a highly polar baseline spot (the amine hydrochloride salt).

  • Quench & Isolation: Immediately quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches 8.0 to prevent Boc cleavage [4]. Extract the free amine with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate to yield pure tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate.

References

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Source: Beilstein Journal of Organic Chemistry (2021) URL:[Link]

  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide Source: The Journal of Organic Chemistry (2009) URL:[Link]

  • Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors Source: National Institutes of Health / PMC (2015) URL:[Link]

  • Rearrangement of N-tert-Butanesulfinyl α-Halo Imines with Alkoxides to N-tert-Butanesulfinyl 2-Amino Acetals Source: The Journal of Organic Chemistry (2012) URL:[Link]

Optimization

Technical Support Center: Troubleshooting "Racemization" of tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate During Peptide Coupling

Welcome to the Advanced Technical Support Center. As researchers transition from simple building blocks to complex, sterically hindered chiral amines like tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate , unexpe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers transition from simple building blocks to complex, sterically hindered chiral amines like tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate , unexpected analytical results often arise during amide bond formation.

The most common support ticket we receive regarding this molecule is the sudden appearance of two distinct peaks in LC-MS or NMR following a standard peptide coupling. While this is frequently misdiagnosed as racemization of the expensive chiral amine, the reality is usually an analytical artifact or an issue with the coupling partner. This guide will help you systematically diagnose and resolve these stereochemical anomalies.

Frequently Asked Questions (FAQs)

Q1: After coupling tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate to my carboxylic acid, my LC-MS and ¹H-NMR show two distinct products. Has the (1S) chiral center racemized?

Answer: It is highly improbable that the (1S) chiral center of your amine has racemized. Primary aliphatic amines possess a very high pKa (>40) at the alpha-carbon, making them configurationally stable under standard basic coupling conditions (e.g., DIPEA, NMM).

Instead, you are experiencing "phantom racemization" caused by N-Boc restricted rotation (rotamers) . The N-Boc group on the azetidine ring has partial double-bond character between the carbamate nitrogen and the carbonyl carbon. This creates syn and anti conformers that interconvert slowly on the NMR and HPLC timescales at room temperature. In analytical traces, these rotamers appear as two distinct peaks (often in a 1:1 to 2:1 ratio), tricking chemists into believing a diastereomeric mixture has formed. This phenomenon is well-documented in .

Q2: How can I analytically prove that the doubled peaks are N-Boc rotamers and not true diastereomers?

Answer: You must accelerate the exchange rate of the rotamers or remove the source of the restricted rotation entirely. We recommend a self-validating diagnostic approach using Variable Temperature NMR (VT-NMR) or Boc deprotection (see Methodology 1). If heating the sample causes the two peaks to coalesce into a single sharp peak, you have definitively proven the existence of rotamers.

DiagnosticWorkflow Start Observe 2 Peaks on HPLC/NMR after Coupling Test1 Run VT-NMR (80°C in DMSO-d6) or High-Temp HPLC (60°C) Start->Test1 Result1 Peaks Coalesce? Test1->Result1 Rotamers Diagnosis: N-Boc Rotamers (Phantom Epimerization) Result1->Rotamers Yes Test2 Perform Boc Deprotection (TFA/DCM) Result1->Test2 No Result2 Still 2 Peaks? Test2->Result2 Result2->Rotamers No (Single Peak) TrueEpimer Diagnosis: True Epimerization (Check Carboxylic Acid) Result2->TrueEpimer Yes

Figure 1: Diagnostic workflow for distinguishing N-Boc rotamers from true epimerization.

Q3: I performed the Boc deprotection, and I still see two distinct peaks. What happened?

Answer: If two peaks persist after Boc removal, true epimerization has occurred. However, the root cause is almost certainly your carboxylic acid partner , not the azetidine amine.

During peptide coupling, activated carboxylic acids are highly prone to racemization via the. Because tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is a sterically hindered nucleophile, the bimolecular coupling rate is reduced. This extended reaction time allows the activated ester intermediate to cyclize into an oxazolone. The alpha-proton of the oxazolone is highly acidic and is easily abstracted by the tertiary base (e.g., DIPEA) in your reaction, scrambling the stereocenter before the amine can successfully attack.

OxazoloneMechanism Acid Chiral Carboxylic Acid + Coupling Reagent Activated Activated Ester (O-Acylisourea / OBt) Acid->Activated Base Oxazolone Oxazolone Intermediate (Prone to Deprotonation) Activated->Oxazolone Slow Attack (Steric Delay) Target Desired Chiral Amide (Retention of Configuration) Activated->Target Fast Attack AchiralEnol Achiral Enolate (Loss of Stereocenter) Oxazolone->AchiralEnol Base Abstraction (DIPEA) Racemized Racemized Product (Diastereomeric Mixture) Oxazolone->Racemized Amine Attack AchiralEnol->Oxazolone Reprotonation (Scrambled) Amine Azetidine Amine (Hindered Nucleophile) Amine->Racemized Amine->Target

Figure 2: Mechanistic pathway of oxazolone-mediated racemization during peptide coupling.

Q4: How do I prevent the carboxylic acid partner from racemizing when coupling to this hindered azetidine amine?

Answer: To suppress oxazolone formation and base-catalyzed enolization, you must optimize your coupling environment to favor rapid amidation while minimizing basicity. According to modern , we recommend:

  • Base-Free Activation: Use DIC with OxymaPure. OxymaPure provides superior suppression of racemization compared to HOBt, and DIC avoids the need for exogenous tertiary bases that catalyze enolization.

  • Sterically Hindered Bases: If uronium salts (HATU, COMU) are strictly required, replace DIPEA with 2,4,6-collidine (TMP). Collidine is basic enough to drive the coupling but too sterically hindered to efficiently abstract the alpha-proton of the oxazolone intermediate.

Quantitative Data Summaries

To aid in your analytical troubleshooting, compare your observations against the expected behaviors of rotamers versus true diastereomers outlined below.

Table 1: Diagnostic Comparison: N-Boc Rotamers vs. True Diastereomers

Analytical MethodObservation for N-Boc RotamersObservation for True Diastereomers
Standard HPLC (25 °C) 2 peaks (often broad, tailing, or poorly resolved)2 peaks (usually sharp, baseline resolved)
High-Temp HPLC (70 °C) Peaks merge into 1 sharp peakPeaks remain separated
¹H-NMR (25 °C, CDCl₃) Doubled signals (e.g., two Boc singlets at ~1.4 ppm)Doubled signals (distinct chemical shifts across spectrum)
VT-NMR (90 °C, DMSO-d₆) Signals coalesce into a single, time-averaged setSignals remain doubled
Post-TFA Deprotection HPLC 1 single peak2 distinct peaks

Experimental Protocols

Methodology 1: VT-NMR Diagnostic Protocol

Causality: Heating the sample provides the thermal energy required to overcome the rotational barrier of the N-Boc carbamate bond, allowing the syn and anti conformers to interconvert faster than the NMR acquisition timescale.

  • Dissolve 5–10 mg of the purified, suspected "racemized" coupling product in 0.6 mL of DMSO-d₆.

  • Acquire a standard ¹H-NMR spectrum at 25 °C to establish the baseline rotamer ratio (typically visible as two distinct tert-butyl singlets around 1.3–1.5 ppm).

  • Gradually heat the NMR probe to 80–90 °C, allowing the sample to thermally equilibrate for 5 minutes.

  • Acquire a second ¹H-NMR spectrum.

  • Validation: Observe the coalescence of the doubled signals into a single set of peaks. If coalescence occurs, the compound is enantiopure, and the doubling was an artifact of restricted rotation.

Methodology 2: Epimer-Free Peptide Coupling Protocol (DIC/OxymaPure)

Causality: OxymaPure acts as a highly efficient nucleophile to trap the O-acylisourea intermediate before it can form an oxazolone. DIC operates without the addition of a tertiary amine, removing the primary catalyst for alpha-proton abstraction.

  • In a dry, nitrogen-flushed vial, dissolve the chiral carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Cool the mixture to 0 °C and add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) dropwise. Stir for exactly 2 minutes to form the active ester. (Prolonged pre-activation increases epimerization risk).

  • Add tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (1.0 eq) as a concentrated solution in DMF.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Quench the reaction with water, extract with EtOAc, and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove the OxymaPure and urea byproducts.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: ACS Combinatorial Science URL:[Link]

  • Epimerisation in Peptide Synthesis Source: Molecules (MDPI) URL:[Link]

Troubleshooting

column chromatography purification techniques for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Welcome to the technical support hub for the column chromatography purification of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the column chromatography purification of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar compounds. The molecule's unique structure, featuring a polar primary amine and a BOC-protected azetidine ring, necessitates specific chromatographic strategies to achieve high purity.

This document is structured to provide a comprehensive resource, starting with frequently asked questions for a quick overview, followed by a detailed experimental protocol, and concluding with an in-depth troubleshooting guide for resolving specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate on silica gel?

The primary challenge stems from the basicity of the primary amine. This functional group can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase, resulting in low recovery.

Q2: What is the most effective strategy to counteract peak tailing for this compound?

The most common and effective strategy is to add a basic modifier to the mobile phase.[1] Additives like triethylamine (TEA) or ammonium hydroxide compete with the analyte for binding to the acidic silanol groups, effectively masking them and allowing the compound to elute symmetrically.[1] A typical starting concentration is 0.5-2% (v/v) of TEA in the eluent.[1]

Q3: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase (e.g., C18) chromatography can be an excellent alternative.[2][3] For basic compounds, it is often necessary to use an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%, to protonate the amine.[2] This ensures good peak shape by preventing interactions with residual silanols on the C18 stationary phase.

Q4: Is an amine-functionalized column a good choice for this separation?

Amine-functionalized columns are a highly effective option and can simplify the purification process.[4][5] These columns have a basic surface, which repels the basic analyte, leading to excellent peak shapes without the need for mobile phase modifiers like TEA.[4] This simplifies solvent preparation and removal during fraction workup.

Q5: How should I monitor the purification process?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the column. It is crucial to use a visualization technique that can detect the compound. As the BOC-protected amine may not be strongly UV-active, staining with a solution like potassium permanganate or ninhydrin is often necessary to visualize the spots.

Detailed Experimental Protocol: Normal-Phase Purification

This protocol provides a robust starting point for the purification of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate on standard silica gel.

1. Materials:

  • Silica gel (e.g., 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Crude tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

  • Glass chromatography column

  • TLC plates (silica gel)

  • Potassium permanganate stain (for visualization)

2. Mobile Phase (Eluent) Preparation:

  • Prepare a stock solution of 10% Methanol in Dichloromethane.

  • To this solution, add Triethylamine to a final concentration of 1% (v/v). For example, to 1 L of the DCM/MeOH mixture, add 10 mL of TEA.

  • Rationale: DCM is the primary non-polar solvent, while MeOH is the polar solvent used to elute the compound. TEA is added to prevent peak tailing.[1]

3. TLC Analysis for Method Development:

  • Dissolve a small amount of the crude material in a minimal amount of DCM.

  • Spot the crude mixture on a TLC plate.

  • Develop the plate using the prepared mobile phase (e.g., 90:10:1 DCM/MeOH/TEA).

  • Visualize the plate using a potassium permanganate dip. The target compound should have an Rf value between 0.2 and 0.4 for optimal separation on the column. Adjust the MeOH concentration if necessary.

4. Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Pour the slurry into the column and allow it to pack evenly.

  • Once packed, flush the column with 2-3 column volumes of the initial mobile phase (e.g., 99:1:1 DCM/MeOH/TEA) to equilibrate the stationary phase.

5. Sample Loading:

  • Dissolve the crude material in a minimal amount of the mobile phase or DCM.

  • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column bed.

6. Elution and Fraction Collection:

  • Begin eluting with the mobile phase. A gradient elution is often most effective.

  • Start with a low concentration of MeOH (e.g., 1-2%) and gradually increase the polarity. A suggested gradient is provided in the table below.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

7. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Note: Triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a solvent like toluene for complete removal.

Table 1: Recommended Mobile Phase Gradient
Column Volumes (CV)% Dichloromethane (DCM)% Methanol (MeOH)% Triethylamine (TEA)Purpose
0 - 29811Equilibration & Elution of Non-polar Impurities
2 - 1098 -> 901 -> 91Gradient Elution of the Target Compound
10 - 1280191Column Flushing to Elute Highly Polar Impurities

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification.

Q: My compound is streaking badly on the TLC plate and column, even with triethylamine. What can I do?

  • Potential Cause 1: Insufficient TEA. The concentration of TEA may not be high enough to effectively mask all the active sites on the silica, especially if the silica is particularly acidic or if the sample load is high.

    • Solution: Gradually increase the TEA concentration in your mobile phase up to 5% (v/v) and re-evaluate with TLC.[1]

  • Potential Cause 2: Overloading the column. Exceeding the loading capacity of the column is a common cause of streaking and poor separation.[1]

    • Solution: Reduce the amount of crude material loaded onto the column. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight.

  • Potential Cause 3: Highly polar impurities. If the crude material contains highly polar, basic impurities, they can compete for active sites and exacerbate tailing.

    • Solution: Consider an alternative stationary phase. An amine-functionalized silica column can provide excellent peak shape without any basic additives.[4][5] Alternatively, reversed-phase (C18) chromatography with an acidic modifier (0.1% formic acid) is a powerful option.[2][3]

Q: I'm not recovering my compound from the column, or the yield is very low. Where did it go?

  • Potential Cause 1: Irreversible adsorption. Without a basic modifier, the primary amine can bind so strongly to the acidic silica that it does not elute.

    • Solution: Ensure your mobile phase contains an adequate amount of TEA or ammonium hydroxide from the start. To recover material from a column where this has occurred, try flushing the column with a highly polar, basic mixture, such as 79:20:1 DCM/MeOH/Ammonium Hydroxide.

  • Potential Cause 2: BOC group instability. While generally stable, the BOC protecting group can be sensitive to highly acidic conditions. Standard silica gel is slightly acidic and can, in some cases, lead to partial deprotection, especially during long purification runs.[6][7]

    • Solution: Neutralize the silica gel before use by washing it with a solution containing TEA. Alternatively, using a less acidic stationary phase like alumina or an amine-functionalized column can prevent this issue.

Q: I see a new spot on my TLC plates after running the column. What is it?

  • Potential Cause: On-column decomposition. As mentioned above, the BOC group might be partially cleaved on the acidic silica surface, leading to the formation of the free amine as a new, more polar spot on the TLC.

    • Solution: Use the mitigation strategies described above, such as adding a base to the eluent or using a different stationary phase. Perform a quick stability test by dissolving a small amount of pure product in a slurry of silica and your eluent, stirring for a few hours, and then analyzing by TLC to see if any degradation occurs.

Troubleshooting Workflow Diagram

Below is a workflow to help diagnose and solve common purification issues.

TroubleshootingWorkflow Start Problem Observed PoorSep Poor Separation / Tailing Start->PoorSep LowYield Low Yield / No Product Start->LowYield NewSpot New Spot / Degradation Start->NewSpot Cause_NoTEA Cause: Insufficient or No Basic Modifier PoorSep->Cause_NoTEA Cause_Overload Cause: Column Overloading PoorSep->Cause_Overload Cause_Adsorption Cause: Irreversible Adsorption LowYield->Cause_Adsorption Cause_BOC Cause: On-Column BOC Cleavage NewSpot->Cause_BOC Sol_AddTEA Solution: Add/Increase TEA or NH4OH (0.5-2%) Cause_NoTEA->Sol_AddTEA Sol_ChangePhase Solution: Switch to Amine or C18 Column Cause_NoTEA->Sol_ChangePhase Sol_ReduceLoad Solution: Reduce Sample Load (1:50 w/w) Cause_Overload->Sol_ReduceLoad Cause_Adsorption->Sol_AddTEA Preventative Sol_Flush Solution: Flush with Strong Basic Eluent Cause_Adsorption->Sol_Flush Recovery Cause_Adsorption->Sol_ChangePhase Cause_BOC->Sol_AddTEA Cause_BOC->Sol_ChangePhase

Caption: Troubleshooting workflow for amine purification.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. PMC.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of...
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Organic Amine Flash Purification Using A Novel St

Sources

Optimization

Technical Support Center: Optimizing Solubility of tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Welcome to the Technical Support Center for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (CAS: 1783350-33-3). As a bifunctional chiral building block containing both a lipophilic Boc-protected azetidine and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (CAS: 1783350-33-3). As a bifunctional chiral building block containing both a lipophilic Boc-protected azetidine and a highly polar primary amine, this compound presents unique solvation challenges in organic synthesis.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the specific physicochemical causality behind this molecule's behavior, providing self-validating protocols to ensure optimal solubility and reactivity in organic solvents.

Mechanistic Insights into Solvation Challenges

To optimize the solubility of this compound, one must first understand the competing molecular forces at play:

  • Intermolecular Hydrogen Bonding (Aggregation): The primary amine (-NH₂) acts as a strong hydrogen bond donor, while the Boc carbamate carbonyl (C=O) acts as an excellent hydrogen bond acceptor. In non-polar or weakly polar aprotic solvents (e.g., hexanes, toluene), these molecules self-assemble into transient dimers or extended hydrogen-bonded networks, drastically reducing their apparent solubility[1].

  • Atmospheric CO₂ Scavenging: Primary aliphatic amines are highly nucleophilic and readily react with atmospheric carbon dioxide to form ammonium carbamate salts. This spontaneous reaction converts a highly organic-soluble free base into a highly polar, insoluble zwitterionic salt.

  • Protonation State (Salt Forms): To prevent degradation and CO₂ absorption, commercial vendors frequently supply this compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. These salt forms are entirely insoluble in standard aprotic organic solvents (e.g., Dichloromethane, Ethyl Acetate) and require targeted free-basing prior to use.

HBondingMechanism Agg Aggregated State (Poor Solubility) Primary Amine (-NH2) Boc Carbonyl (C=O) Solv Solvated State (High Solubility) Amine-Solvent H-Bond Boc-Solvent Interaction Agg->Solv Add Polar Modifier (e.g., MeOH, THF) Solv->Agg Non-polar Solvent (e.g., Hexane)

Figure 1: Mechanistic shift from intermolecular aggregation to optimal solvation.

Frequently Asked Questions (FAQs)

Q1: I purchased the compound, but it forms a milky suspension in dichloromethane (DCM). Why? A1: Check your Certificate of Analysis (CoA). If the compound was supplied as an HCl or TFA salt, it will not dissolve in DCM. The crystal lattice energy of the salt far exceeds the solvation energy provided by DCM. You must perform a free-basing workup (see Protocol A) to convert it to the highly DCM-soluble free amine.

Q2: The free base was completely soluble in ethyl acetate (EtOAc) yesterday, but today the solution is cloudy. What happened? A2: The primary amine has likely absorbed CO₂ from the headspace of your reaction vessel, forming an insoluble ammonium carbamate salt. This is a common issue with primary amines stored in solution. You can reverse this by gently heating the solution to 40°C under a continuous stream of inert gas (N₂ or Ar) to drive off the CO₂ (see Protocol B).

Q3: How can I optimize solubility in greener, non-chlorinated solvents for scale-up? A3: When transitioning away from DCM or DMF to greener solvents like Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF)[2], the lack of hydrogen-bond disruption can lower solubility. To optimize, introduce 5–10% (v/v) of a polar protic co-solvent like methanol or isopropanol. This competitively disrupts the amine-Boc hydrogen bonding networks, allowing the bulk green solvent to solvate the monomeric compound.

Troubleshooting Workflows & Self-Validating Protocols

OptimizationWorkflow Start Compound Insoluble in Target Organic Solvent CheckSalt Verify Chemical State: Free Base or Salt? Start->CheckSalt IsSalt Salt Form (e.g., HCl, TFA) CheckSalt->IsSalt IsFreeBase Free Base Form CheckSalt->IsFreeBase FreeBaseProtocol Perform Free-Basing: Wash with aq. NaHCO3 Extract with DCM/EtOAc IsSalt->FreeBaseProtocol CheckCO2 Check for CO2 Adduct (Carbamate Salt Formation) IsFreeBase->CheckCO2 Success Optimal Organic Solvation Achieved FreeBaseProtocol->Success Degas Mild Heating (40°C) Ar/N2 Sparging CheckCO2->Degas If exposed to air SolventScreen Solvent Optimization: Add H-bond Disruptors (e.g., 5% MeOH in DCM) CheckCO2->SolventScreen If inert Degas->SolventScreen SolventScreen->Success

Figure 2: Decision tree for troubleshooting poor solubility of Boc-protected amino-azetidines.

Protocol A: Free-Basing the HCl/TFA Salt for Organic Solvation

Causality: Converting the ionic salt to a neutral molecule drastically lowers its polarity, allowing it to partition into organic solvents. We use Sodium Bicarbonate (NaHCO₃) because strong bases (like NaOH) can cause unwanted side reactions or partial Boc cleavage over extended periods[3].

  • Suspension: Suspend 1.0 equivalent of the compound (salt form) in 10 volumes of Dichloromethane (DCM) or 2-MeTHF. Observation: The mixture will be a cloudy, heterogeneous suspension.

  • Neutralization: Add 5 volumes of a saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes at room temperature.

  • Validation Step 1 (pH Check): Stop stirring and allow the layers to separate. Test the aqueous layer with pH paper. It must read between pH 8.0 and 9.0. If it is acidic, add more NaHCO₃ until basicity is achieved.

  • Validation Step 2 (Visual Clarity): The organic layer must now be completely clear and transparent. This visually validates that the salt has been neutralized and the free base has partitioned into the organic phase.

  • Isolation: Separate the organic layer, wash once with brine (to remove excess water), dry over anhydrous Na₂SO₄, filter, and use directly in your next synthetic step.

Protocol B: Reversing CO₂ Adduct Formation (Decarboxylation)

Causality: The formation of the ammonium carbamate is a reversible equilibrium. By applying mild thermal energy and Le Chatelier's principle (removing the CO₂ product via inert gas sparging), the equilibrium is driven back to the soluble free amine.

  • Setup: Equip the reaction flask containing the cloudy organic solution with a reflux condenser and a subsurface gas dispersion tube.

  • Sparging: Begin sparging the solution with dry Nitrogen (N₂) or Argon at a moderate flow rate.

  • Heating: Gently heat the solution to 40°C (do not exceed 50°C to prevent thermal degradation of the Boc group).

  • Validation Step: Monitor the solution visually. Within 15–30 minutes, the cloudy suspension should transition to a completely clear solution, validating the successful expulsion of CO₂ and regeneration of the free amine.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the solubility profile of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate across various solvent systems, highlighting the critical difference between its free base and salt forms.

Solvent SystemDielectric Constant (ε)Solubility: Free Base (mg/mL)Solubility: HCl Salt (mg/mL)Mechanistic Notes & Recommendations
Dichloromethane (DCM) 8.93> 100 (Excellent)< 1 (Insoluble)Ideal for free base. Cannot solvate the salt form.
Ethyl Acetate (EtOAc) 6.02~ 50 (Good)< 1 (Insoluble)Good greener alternative, but prone to H-bond aggregation at high concentrations[2].
Methanol (MeOH) 32.7> 100 (Excellent)> 100 (Excellent)Highly protic; disrupts amine-Boc H-bonding. Solvates both forms perfectly.
2-MeTHF 6.97~ 40 (Moderate)< 1 (Insoluble)Excellent green solvent. Add 5% MeOH if the free base shows signs of aggregation.
Hexanes / Heptane ~ 1.90< 5 (Poor)< 0.1 (Insoluble)Non-polar. Induces severe intermolecular hydrogen bonding and precipitation[1].

References

  • N-Salicylideneanilines: Tautomers for Formation of Hydrogen-Bonded Capsules, Clefts, and Chains. The Journal of Organic Chemistry (ACS Publications). Discusses the role of tBOC-protected amines in generating hydrogen-bonded dimers and extended structures in organic solvents. URL:[Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews (Taylor & Francis). Provides quantitative data on the solubility of Boc-protected amino acids in alternative organic solvents like EtOAc and CPME. URL:[Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC (National Institutes of Health). Highlights the stability and solubility characteristics of Boc and Fmoc protecting groups under various aqueous and organic conditions. URL:[Link]

Sources

Troubleshooting

resolving enantiomeric excess (ee) issues in tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Welcome to the Technical Support Center for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate . This portal is designed for researchers and process chemists troubleshooting stereochemical fidelity—specifically, re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate . This portal is designed for researchers and process chemists troubleshooting stereochemical fidelity—specifically, resolving unexpected drops in enantiomeric excess (ee) during the synthesis, resolution, or analysis of this critical chiral building block.

Because this molecule features a highly flexible 1-aminopropyl group adjacent to a sterically demanding Boc-protected azetidine ring, stereocontrol requires precise thermodynamic and kinetic orchestration.

Below, you will find our diagnostic workflows, mechanistic FAQs, self-validating protocols, and quantitative data to restore your process to >99% ee.

Phase 1: Diagnostic Triage

Before altering your synthetic chemistry, it is imperative to isolate where the chiral erosion is occurring. The following decision tree outlines the primary failure modes encountered with chiral azetidine amines.

G N1 Low ee Detected in Target Azetidine Amine N2 1. Validate Analytical Method (Chiral HPLC/SFC) N1->N2 N3 2. Review Synthesis Route N1->N3 N4 Peak Tailing / Co-elution? Add 0.1% DEA/TEA N2->N4 N5 Asymmetric Synthesis (Ellman's Auxiliary) N3->N5 N6 Classical Resolution (Diastereomeric Salts) N3->N6 N7 Check Grignard Temp & Solvent (Promote Chelation) N5->N7 N8 Optimize Resolving Agent (e.g., (+)-DTTA) N6->N8

Diagnostic workflow for isolating the root cause of low enantiomeric excess.

Phase 2: Troubleshooting FAQs & Mechanistic Insights

Module A: Upstream Asymmetric Synthesis (Ellman's Auxiliary)

The most robust method for setting the (1S) stereocenter on the azetidine core is via the addition of ethylmagnesium bromide (EtMgBr) to a chiral sulfinyl imine (Ellman's auxiliary)[1][2].

Q: My final amine ee is 75%, but I used enantiopure (R)-tert-butanesulfinamide. Why did the stereocontrol fail? A: The issue is almost certainly a failure to maintain the highly ordered six-membered transition state during the Grignard addition. The stereoselectivity of Ellman's imine relies on the magnesium ion chelating both the sulfinyl oxygen and the imine nitrogen[1][3].

  • Causality: If you use a highly coordinating solvent (like pure THF) or allow the reaction temperature to rise above -40 °C, solvent molecules outcompete the sulfinyl oxygen for magnesium coordination. This breaks the rigid Cram-chelate transition state, allowing the ethyl group to attack from the less hindered Si-face rather than the desired Re-face, destroying your diastereomeric ratio (dr).

  • Solution: Switch to a non-coordinating solvent like dichloromethane (CH2Cl2) or toluene, and maintain strictly cryogenic temperatures (-78 °C to -40 °C).

Mechanism S1 Azetidine-3-carboxaldehyde + (R)-tert-Butanesulfinamide S2 (R)-Sulfinyl Imine S1->S2 Ti(OEt)4 S3 Mg2+ Chelation (Six-Membered TS) S2->S3 Non-coordinating solvent S4 Re-face Attack by EtMgBr S3->S4 S5 (1S)-Aminopropyl Sulfinamide (High de) S4->S5 S6 Acidic Cleavage S5->S6 HCl/MeOH S7 Target (1S)-Amine (High ee) S6->S7 Retention of configuration

Stereocontrol mechanism via Ellman's auxiliary and chelation-controlled Grignard addition.

Module B: Classical Chiral Resolution

If you are synthesizing the racemic azetidine amine and relying on downstream resolution, the choice of resolving agent is critical. Primary amines are classically resolved using tartaric acid derivatives[4][5].

Q: I am using standard (+)-Tartaric Acid, but my crystallization yields are poor and the ee is stuck at 60%. What is wrong? A: Standard tartaric acid often forms highly soluble, gelatinous salts with lipid-heavy or sterically bulky amines like Boc-protected azetidines[6]. The Boc group prevents tight crystal packing. You must increase the lipophilicity and rigidity of your resolving agent. Switching to O,O'-di-p-toluoyl-L-tartaric acid ((+)-DTTA) provides aromatic stacking interactions that drastically lower the solubility of the matched diastereomeric salt, driving the crystallization equilibrium forward[7].

Module C: Analytical Artifacts

Q: Could my synthesis be perfect, but my chiral HPLC is reporting a falsely low ee? A: Yes. Primary amines strongly interact with residual silanols on chiral stationary phases (like Daicel Chiralpak IG or AD-H). This causes severe peak tailing. If the major (1S) enantiomer tails into the minor (1R) enantiomer, the integration software will artificially inflate the area of the minor peak, reporting a falsely low ee.

  • Validation Check: Always add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase to cap the silanols and sharpen the peaks.

Phase 3: Quantitative Data Presentation

Table 1: Comparison of Resolving Agents for Racemic 1-Aminoalkyl Azetidines [4][6][7]

Resolving AgentEquivalentsOptimal Solvent SystemTypical ee OutcomeMechanistic Notes
(+)-Tartaric Acid 0.5 - 1.0Methanol / Water< 60%Poor crystal packing due to Boc-group steric clash. High solubility of both salts.
(+)-DTTA 0.5Ethanol / Acetone> 95%Recommended. Aromatic rings provide π-π stacking. Excellent differentiation of diastereomers.
(-)-Camphoric Acid 1.0Isopropanol80 - 85%Rigid bicyclic structure aids crystallization, but requires extensive temperature cycling.

Phase 4: Self-Validating Experimental Protocols

Protocol 1: Asymmetric Synthesis via Ellman's Auxiliary (Setting the 1S Stereocenter)

This protocol utilizes a self-validating checkpoint to ensure stereocontrol is achieved before the final deprotection.

  • Imine Condensation: Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)4 (2.0 eq) and stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate to yield the (R)-sulfinyl imine.

  • Solvent Exchange (Critical): Thoroughly dry the imine under high vacuum. Redissolve in anhydrous CH2Cl2 (0.2 M) to prevent competitive solvent coordination.

  • Grignard Addition: Cool the solution to strictly -78 °C. Dropwise, add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 1.5 eq) down the side of the flask over 30 minutes. Stir at -78 °C for 4 hours.

  • Validation Checkpoint (Self-Validation): Quench a 0.1 mL aliquot with saturated NH4Cl. Extract with EtOAc and analyze via crude 1H-NMR or LC-MS. Do not proceed to cleavage if the diastereomeric excess (de) of the sulfinamide is < 95%. If de is low, the Grignard addition temperature spiked or the solvent was wet.

  • Acidic Cleavage: If de > 95%, quench the main reaction, isolate the sulfinamide, and dissolve in MeOH. Add 4M HCl in dioxane (2.0 eq) and stir for 1 hour at room temperature to cleave the sulfinyl group[1][8].

  • Isolation: Basify carefully with saturated NaHCO3 to pH 9, extract with CH2Cl2, and concentrate to yield tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate.

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

Use this if resolving the racemic amine.

  • Salt Formation: Dissolve racemic tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate (1.0 eq) in a minimum volume of warm Ethanol (50 °C).

  • Resolving Agent Addition: In a separate flask, dissolve (+)-DTTA (0.5 eq) in warm Ethanol. Slowly add the (+)-DTTA solution to the amine solution[4][7].

  • Thermodynamic Crystallization: Allow the mixture to cool to room temperature over 4 hours without agitation. Once seed crystals form, transfer to a 4 °C refrigerator for 12 hours.

  • Validation Checkpoint (Self-Validation): Filter the crystals. Take a 5 mg sample of the crystals, liberate the free amine using 1M NaOH, extract into MTBE, and run on Chiral HPLC (Mobile Phase: Hexane/IPA 90:10 + 0.1% DEA). If ee is < 95%, perform a single recrystallization of the salt from hot Ethanol/Acetone (1:1) before bulk liberation.

  • Liberation: Suspend the bulk enantiopure salt in CH2Cl2 and wash with 1M NaOH until the aqueous layer is pH 11. Dry the organic layer over Na2SO4 and concentrate to yield the pure (1S)-amine.

References

  • Universidade de Lisboa. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Wikipedia Contributors. (2025). Chiral auxiliary (Ellman's sulfinamide). Wikipedia, The Free Encyclopedia.[Link]

  • Wikipedia Contributors. (2025). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Kmecz, I., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433. PubMed.[Link]

  • University of Nottingham. (n.d.). Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives.[Link]

  • Kwo, A. C. (n.d.). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS - University of Illinois.[Link]

  • Royal Society of Chemistry. (2025). The stereochemistry of substitution at S(VI). RSC Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Introduction: The Analytical Imperative for a Chiral Building Block In modern pharmaceutical development, the structural integrity and purity of chiral building blocks are paramount. Tert-butyl 3-[(1S)-1-aminopropyl]azet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Chiral Building Block

In modern pharmaceutical development, the structural integrity and purity of chiral building blocks are paramount. Tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is a key intermediate whose stereochemistry and purity directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). The molecule's structure, featuring a strained azetidine ring, a crucial (1S) chiral center, a primary amine, and a bulky tert-butyloxycarbonyl (Boc) protecting group, presents a unique set of analytical challenges.[1][2]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies and a comprehensive protocol for method validation. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to ensure analytical procedures are demonstrably fit for their intended purpose.[3][4] We will not only detail the "how" but, more critically, the "why" behind each experimental choice, empowering you to develop and validate robust, reliable, and regulatory-compliant HPLC methods.

Part I: Method Development Strategy - A Comparative Analysis

The successful validation of an analytical method begins with sound method development. For a molecule like tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate, a single HPLC method is insufficient. We must consider two distinct analytical goals:

  • Achiral Analysis: To determine purity and quantify the compound (assay) against its related substances and potential impurities.

  • Chiral Analysis: To specifically quantify the (1S)-enantiomer against its unwanted (1R)-enantiomer, thereby determining enantiomeric purity or excess.

Challenge 1: The Achiral Purity & Assay Method

The primary challenge in the achiral analysis is the basic primary amine, which can interact with acidic residual silanol groups on standard silica-based stationary phases, leading to poor peak shape (tailing). The molecule also lacks a strong UV chromophore, making sensitive detection a key consideration.

Comparison of Reversed-Phase (RP-HPLC) Approaches

FeatureMethod A: Standard C18Method B: Polar-Embedded C18Rationale & Recommendation
Stationary Phase Octadecylsilane bonded to silica.C18 phase with an embedded polar group (e.g., carbamate).The primary amine is prone to tailing on standard C18 columns. A polar-embedded column provides an alternative interaction mechanism, "shielding" the analyte from residual silanols, often resulting in superior peak symmetry without the need for harsh mobile phase additives. Method B is recommended.
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).Acetonitrile/Water with 0.1% Formic Acid or 10mM Ammonium Formate.While TFA is an excellent ion-pairing agent that improves peak shape, it is non-volatile and suppresses ionization in Mass Spectrometry (MS). Formic acid or ammonium formate provides good peak shape and is fully compatible with MS detection, which offers superior specificity and sensitivity. A mobile phase with formic acid/ammonium formate is the superior choice for a modern, transferrable method. [5]
Detection Low UV (200-215 nm).UV (200-215 nm) coupled with Mass Spectrometry (MS).The Boc-carbamate group provides some UV absorbance at low wavelengths, but this is non-specific. Coupling HPLC with MS provides mass confirmation, adding an orthogonal layer of specificity that is invaluable for impurity identification. HPLC-MS is the gold standard. [6]
Challenge 2: The Chiral Separation Method

Separating enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[7]

Comparison of Chiral Stationary Phases (CSPs)

CSP TypeTypical Mobile PhaseSeparation MechanismSuitability for Analyte
Polysaccharide-Based (e.g., Chiralpak® AD, Chiralcel® OD)Normal Phase (Hexane/Alcohol) or Polar Organic.[8]Enantiomers fit into chiral grooves or cavities of the polysaccharide structure. Hydrogen bonding, dipole-dipole, and steric interactions are key.Highly versatile and often the first choice for screening. The carbamate and amine groups provide excellent handles for interaction. High probability of success.
Macrocyclic Glycopeptide (e.g., Chirobiotic® T)Reversed-Phase (ACN/Water/Buffers) or Polar Organic.[9]Complex mechanism involving inclusion in macrocyclic cavities, hydrogen bonding, and ionic interactions.Excellent for polar and ionizable compounds, especially amines. The ability to use reversed-phase mobile phases is a significant advantage for LC-MS compatibility.
Pirkle-Type / π-acidic (e.g., Whelk-O® 1)Normal Phase (Hexane/Alcohol).[10]Based on π-π interactions, hydrogen bonding, and dipole stacking. The analyte needs a π-basic aromatic ring for strong interaction.Our analyte lacks a significant aromatic system, making this CSP type less likely to provide adequate resolution compared to polysaccharide or macrocyclic phases.

Recommendation: A screening approach using both a polysaccharide-based CSP (in normal or polar organic mode) and a macrocyclic glycopeptide CSP (in reversed-phase mode) is the most efficient strategy to find optimal separation conditions.[8] For this guide, we will proceed with a method developed on a polysaccharide-based column.

Part II: The Definitive HPLC Method Validation Protocol

Once an optimal method is developed, it must be formally validated to prove its fitness for purpose, following the comprehensive framework of ICH Q2(R2).[3][4]

HPLC_Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Formal Validation (ICH Q2) cluster_rep Phase 3: Finalization Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (System Suitability Check) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Generation Robust->Report

Caption: High-level workflow for HPLC method validation.
Experimental Protocols: Validation of an Achiral RP-HPLC Method

The following protocols are based on a hypothetical optimized method:

  • Column: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: A: 10mM Ammonium Formate pH 3.5; B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Detection: UV at 210 nm & MS (for specificity)

  • Injection Volume: 10 µL

  • Diluent: 50:50 Water:Acetonitrile

1. Specificity (Selectivity)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[11]

  • Protocol:

    • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

    • Forced Degradation: Expose the analyte solution (e.g., 1 mg/mL) to stress conditions:

      • Acid: 0.1 M HCl at 60°C for 4 hours.

      • Base: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid drug substance at 105°C for 24 hours.

      • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

    • Analyze all stressed samples. Use a Diode Array Detector (DAD) to assess peak purity of the analyte peak in each chromatogram.

  • Acceptance Criteria:

    • The analyte peak should be free from co-elution from any degradant peaks.

    • Peak purity index (or equivalent) should be > 0.999.

    • The chiral method must also be used to confirm that no racemization occurred under stress.

2. Linearity

  • Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.[12]

  • Protocol:

    • Prepare a stock solution of the reference standard (e.g., 1.0 mg/mL).

    • Perform serial dilutions to prepare at least five concentration levels, typically from 50% to 150% of the target assay concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

    • Residual plot should show random distribution around zero.

3. Accuracy (as Recovery)

  • Objective: To demonstrate the closeness of the test results obtained by the method to the true value.[11]

  • Protocol:

    • Prepare a placebo mixture (if for a drug product).

    • Spike the placebo with the analyte at three concentration levels, in triplicate (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria:

    • The mean percent recovery for each level should be within 98.0% to 102.0%.

    • The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.

4. Precision

  • Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Protocol:

    • A. Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze all six samples under the same operating conditions over a short interval of time.

    • B. Intermediate Precision:

      • Repeat the repeatability study by a different analyst on a different day using a different instrument (if available).

      • Compare the results from both sets of experiments.

  • Acceptance Criteria:

    • Repeatability: RSD of the results for the six samples must be ≤ 2.0%.

    • Intermediate Precision: The overall RSD, combining results from both analysts/days/instruments, must be ≤ 2.0%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest amount of analyte in a sample that can be reliably detected (LOD) and quantitatively determined (LOQ) with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Prepare a series of dilute solutions of the analyte.

    • Inject them to determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm the LOQ by injecting six replicate samples at this concentration and verifying acceptable precision (e.g., RSD ≤ 10%).

  • Acceptance Criteria:

    • S/N ratio: ~3:1 for LOD, ~10:1 for LOQ.

    • Precision at the LOQ concentration should be acceptable.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11] This is a measure of its reliability during normal usage.

  • Protocol:

    • Analyze a system suitability solution while making small, deliberate changes to the method parameters one at a time.

    • Typical variations include:

      • Flow rate (±10%, e.g., 0.9 and 1.1 mL/min).

      • Column Temperature (±5°C, e.g., 25°C and 35°C).

      • Mobile Phase pH (±0.2 units).

      • Organic content in mobile phase (±2%).

    • Monitor system suitability parameters (e.g., retention time, tailing factor, resolution from an adjacent peak).

  • Acceptance Criteria:

    • System suitability parameters must remain within their established limits for all tested variations. For example, the tailing factor should remain ≤ 2.0.

7. System Suitability

  • Objective: To ensure the chromatographic system is adequate for the intended analysis. This is performed before every analytical run.

  • Protocol:

    • Prepare a system suitability solution (e.g., analyte at the target concentration, possibly spiked with a known impurity).

    • Make five replicate injections.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates: > 2000.

    • RSD of Peak Areas: ≤ 2.0% for five replicates.

    • Resolution (for chiral method): > 1.5 between enantiomer peaks.

Part III: Data Presentation & Visualization

Clear data presentation is essential for an effective validation report.

Table 1: Summary of Linearity Data

Concentration (µg/mL) Replicate 1 Area Replicate 2 Area Replicate 3 Area Mean Area
50 249500 251000 250500 250333
75 374000 376500 375200 375233
100 501200 500800 499500 500500
125 625500 627000 624800 625767
150 751000 749000 752500 750833
Regression Results Value
Correlation Coefficient (r²) 0.9998
Slope 5005.1

| Y-Intercept | 250.3 | | | |

Table 2: Summary of Accuracy (Recovery) Data

Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) Mean Recovery (%) % RSD
80% 80.0 79.5 99.4 99.6 0.7
80.0 80.1 100.1
80.0 79.4 99.3
100% 100.0 101.2 101.2 100.8 0.5
100.0 100.5 100.5
100.0 100.6 100.6
120% 120.0 119.5 99.6 99.9 0.4
120.0 120.4 100.3

| | 120.0 | 119.8 | 99.8 | | |

Validation_Parameter_Relationship cluster_core Core Quantitative Parameters cluster_boundary Boundary & Sensitivity cluster_identity Identity & Reliability Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Defines Precision Precision Precision->Range Defines LOQ LOQ Precision->LOQ Confirms Specificity Specificity Specificity->Linearity Ensures Specificity->Accuracy Ensures Robustness Robustness Robustness->Precision Challenges

Sources

Comparative

chiral chromatography analysis of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

High-Performance Chiral Chromatography Analysis of tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate: A Column Comparison Guide Introduction: The Analytical Challenge of Chiral Primary Amines The molecule tert-but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Chiral Chromatography Analysis of tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate: A Column Comparison Guide

Introduction: The Analytical Challenge of Chiral Primary Amines

The molecule tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is a highly valuable chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors. Structurally, the azetidine nitrogen is masked by a bulky, neutral tert-butyloxycarbonyl (Boc) protecting group, leaving the primary amine on the chiral propyl chain as the sole basic center.

Separating the (1S) enantiomer from its (1R) counterpart presents a notorious chromatographic challenge. Primary amines are highly polar, act as strong hydrogen-bond donors and acceptors, and frequently undergo secondary interactions with residual silanols on silica-based stationary phases. This leads to severe peak tailing and poor resolution[1]. To achieve baseline enantiomeric excess (ee) determination, the selection of the Chiral Stationary Phase (CSP) and the precise tuning of mobile phase additives are critical.

This guide objectively compares three distinct, field-proven chromatographic strategies for primary amine enantioseparation: Derivatized Cyclofructans , Crown Ethers , and Immobilized Polysaccharides .

Mechanistic Insights & Causality in Method Development

Derivatized Cyclofructans (Larihc CF6-P)

Cyclofructans are cyclic oligosaccharides that possess crown ether-like cores with pendant fructofuranose units. The Larihc CF6-P column (isopropylcarbamate-derivatized cyclofructan-6) is explicitly engineered for primary amines[2]. The mechanism relies on a highly specific steric and hydrogen-bonding network. Because it operates exceptionally well in Polar Organic (PO) mode and Supercritical Fluid Chromatography (SFC), it allows for highly volatile mobile phases, making it the premier choice for preparative scale-up[3].

Crown Ether Host-Guest Complexation (Crownpak CR-I(+))

The Crownpak CR-I(+) column utilizes a chiral crown ether ((S)-(3,3′-diphenyl-1,1′-binaphthyl)-20-crown-6) immobilized on silica[4]. The separation mechanism is driven by strict host-guest complexation. Under highly acidic conditions (pH < 2), the primary amine is protonated to an ammonium ion (-NH3+). This cation fits perfectly into the cavity of the crown ether, forming three symmetrical hydrogen bonds with the crown ether oxygens[5]. While it offers unparalleled analytical resolution, the requirement for non-volatile acidic additives (like perchloric acid) renders it unsuitable for preparative isolation.

Immobilized Polysaccharides (Chiralpak IG / AD-H)

Polysaccharide-based columns (amylose or cellulose derivatives) separate enantiomers via inclusion into chiral helical cavities. For primary amines, these columns mandate the use of basic additives—most commonly diethylamine (DEA) or triethylamine (TEA)[6]. The causality here is competitive binding: DEA aggressively masks the acidic residual silanols on the silica support, preventing the primary amine analyte from binding irreversibly, thereby eliminating peak tailing and enabling sharp, quantifiable peaks[1].

Visualization of Workflows and Mechanisms

DecisionTree Start Target: Chiral Primary Amine (e.g., Boc-azetidine derivative) Q1 Preparative Scale Required? Start->Q1 PrepYes Yes: High Volatility Mobile Phase Needed Q1->PrepYes Yes PrepNo No: Analytical Scale Acceptable Q1->PrepNo No CSP1 Cyclofructan (Larihc CF6-P) or Polysaccharide (IG/AD-H) PrepYes->CSP1 PrepNo->CSP1 CSP2 Crown Ether (Crownpak CR-I(+)) PrepNo->CSP2 Add1 Additives: DEA or TEA/AcOH (Volatile) CSP1->Add1 Add2 Additives: Perchloric Acid (Non-volatile) CSP2->Add2

Method Development Decision Tree for Chiral Primary Amines.

Mechanisms Amine Primary Amine Analyte -NH2 Group - Chiral Center - Azetidine Core Crown Crownpak CR-I(+) Host-Guest Complexation (Protonated -NH3+ fits into cavity) Amine->Crown Acidic pH Cyclo Larihc CF6-P Steric & H-Bonding (Interaction with isopropylcarbamate) Amine->Cyclo Polar Organic Poly Chiralpak IG Helical Cavity Inclusion (Requires DEA to block silanols) Amine->Poly Normal Phase + Base

Analyte-CSP Interaction Mechanisms for Primary Amines.

Column Performance Comparison

The following table synthesizes the comparative performance of the three dominant column chemistries for the analysis of tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate.

ParameterLarihc CF6-P (Cyclofructan)Crownpak CR-I(+) (Crown Ether)Chiralpak IG (Polysaccharide)
Primary Separation Mechanism Steric recognition & H-bondingHost-guest complexation (-NH3+)Helical cavity inclusion
Optimal Mobile Phase Mode Polar Organic (PO) / SFCReversed-Phase (Acidic Aqueous)Normal Phase (NP)
Required Additives Acetic Acid / TriethylaminePerchloric Acid (HClO4)Diethylamine (DEA)
Peak Shape for Primary Amines Excellent (Sharp, minimal tailing)Exceptional (Baseline resolution)Good (Requires optimized DEA)
Preparative Scale Suitability High (Volatile mobile phases)Low (Non-volatile acidic salts)High (Volatile organic solvents)
Elution Order Reversal Not readily availableYes (By using CR-I(-) column)Rare / Matrix dependent

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols provide exact methodologies for executing these separations.

Protocol 1: Polar Organic Mode using Larihc CF6-P (Recommended for Prep Scale-Up)

This method leverages the specific affinity of cyclofructans for primary amines using highly volatile solvents.

  • Column: Larihc CF6-P (250 mm × 4.6 mm I.D., 5 μm).

  • Mobile Phase Preparation: Prepare a mixture of Methanol : Acetonitrile in a 70:30 (v/v) ratio.

  • Additive Incorporation: Add 0.3% (v/v) Acetic Acid and 0.2% (v/v) Triethylamine (TEA) to the mobile phase. Note: The ratio of acid to base is critical to ensure the amine is appropriately buffered while preventing silanol interactions.

  • Sample Preparation: Dissolve tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate in Methanol to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 20 °C

    • Injection Volume: 5 μL

    • Detection: UV at 210 nm (due to lack of strong chromophores on the Boc-azetidine core).

Protocol 2: Reversed-Phase Host-Guest using Crownpak CR-I(+) (Recommended for Analytical Purity)

This method forces the primary amine into a protonated state to maximize stereoselective inclusion into the crown ether cavity[4][5].

  • Column: CROWNPAK CR-I(+) (150 mm × 3.0 mm I.D., 5 μm).

  • Mobile Phase Preparation: Prepare a mixture of Deionized Water : Acetonitrile in a 85:15 (v/v) ratio.

  • Acidification: Add 70% Perchloric acid (HClO4) dropwise to the aqueous portion until the pH reaches exactly 1.0. Caution: Perchloric acid is a strong oxidizer; handle with appropriate PPE.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Temperature: 25 °C

    • Injection Volume: 2 μL

    • Detection: UV at 210 nm.

Protocol 3: Normal Phase using Chiralpak IG

A robust alternative utilizing standard polysaccharide chemistry, heavily reliant on DEA to suppress tailing[6].

  • Column: Chiralpak IG (250 mm × 4.6 mm I.D., 5 μm).

  • Mobile Phase Preparation: Mix n-Hexane : Isopropanol in a 80:20 (v/v) ratio.

  • Additive Incorporation: Add 0.1% (v/v) Diethylamine (DEA). Mix thoroughly and degas.

  • Sample Preparation: Dissolve the analyte in Isopropanol to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 10 μL

    • Detection: UV at 210 nm.

Sources

Validation

comparing pharmacokinetic profiles of azetidine-1-carboxylate analogs

The Azetidine-1-Carboxylate Advantage: A Comparative Guide to Pharmacokinetic Profiling and Scaffold Optimization In the pursuit of optimal oral bioavailability and systemic exposure, the selection of the core heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Azetidine-1-Carboxylate Advantage: A Comparative Guide to Pharmacokinetic Profiling and Scaffold Optimization

In the pursuit of optimal oral bioavailability and systemic exposure, the selection of the core heterocyclic scaffold is a watershed decision in early drug discovery. While traditional medicinal chemistry has heavily relied on larger rings like piperidines and pyrrolidines, the paradigm has shifted toward sp3-rich, highly strained systems. Azetidines—four-membered nitrogen-containing heterocycles—have emerged as vital motifs due to their unique physicochemical and pharmacokinetic (PK) profiles[1].

As a Senior Application Scientist, I have observed firsthand that substituting a flexible aliphatic chain or a larger heterocycle with an azetidine-1-carboxylate can fundamentally rescue a failing compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide objectively compares the PK performance of azetidine-1-carboxylates against alternative scaffolds, explains the mechanistic causality behind these differences, and provides self-validating experimental protocols for rigorous evaluation.

Structural & Physicochemical Rationale: Why Azetidine?

The incorporation of saturated heterocyclic rings profoundly impacts a molecule's three-dimensional shape, polarity, and basicity[2]. The inherent ring strain and conformational rigidity of azetidines offer a unique combination of properties, including improved solubility and metabolic stability, making them highly attractive scaffolds for bioactive molecules[1].

When comparing azetidine to its larger homologues (pyrrolidine and piperidine), the causality of its PK advantages becomes clear. The smaller, more rigid azetidine ring has a reduced lipophilic surface area. This lowers the partition coefficient (logP) and imparts greater polarity, which directly translates to higher aqueous solubility—a critical trait for oral drug formulations[2]. Conversely, increasing the ring size to piperidine enhances lipophilicity; while this can improve passive membrane permeability, it introduces severe risks of poor solubility and high non-specific protein binding[2].

Table 1: Comparative Physicochemical Baseline of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)PK Implication
Molecular Weight ~197 g/mol ~211 g/mol ~225 g/mol Lower MW favors rapid absorption.
Calculated logP ~1.3~1.6~1.9Lower logP reduces non-specific binding.
Aqueous Solubility HighModerateLowHigh solubility prevents GI precipitation.

(Note: Data is representative of N-substituted derivatives to illustrate relative scaffold trends[2].)

Scaffold_Comparison Root Heterocyclic Scaffold Selection Azetidine Azetidine (4-membered) High Polarity, Low logP Root->Azetidine Pyrrolidine Pyrrolidine (5-membered) Moderate Polarity/logP Root->Pyrrolidine Piperidine Piperidine (6-membered) High Lipophilicity, High logP Root->Piperidine Solubility Enhanced Aqueous Solubility Rapid GI Absorption Azetidine->Solubility Pyrrolidine->Solubility Permeability Enhanced Membrane Permeability Risk of Non-Specific Binding Pyrrolidine->Permeability Piperidine->Permeability

Figure 1: Impact of heterocyclic ring size on physicochemical and ADME properties.

Case Studies: In Vivo Pharmacokinetic Performance

To move beyond theoretical physicochemical benefits, we must examine the in vivo performance of azetidine-1-carboxylates in rigorous animal models.

Case Study A: Optimization of FFA2 Antagonists (Oral Exposure)

In the development of Free Fatty Acid Receptor 2 (FFA2) antagonists, early hits suffered from moderate potency and suboptimal ADME properties[3]. By utilizing an azetidine core, researchers conducted a multiparametric optimization. Pharmacokinetic studies in Sprague-Dawley rats (oral administration at 5 mg/kg) revealed that steric tuning of the azetidine-1-carboxylate side chain dictated systemic exposure[3]. Specifically, extending the carboxylic acid side chain from 1 carbon to 3 carbons significantly improved oral exposure, ultimately yielding an enantiopure clinical candidate (Compound 99) with an IC50 of 9 nM and excellent PK parameters[3].

Case Study B: MAGL PET Tracers (Brain Penetrance and Stability)

For central nervous system (CNS) targets, the azetidine-1-carboxylate linkage must survive systemic circulation to cross the blood-brain barrier. In the evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase (MAGL), the tracers demonstrated high specific binding[4]. However, PK profiling revealed unexpected in vivo washout kinetics[4]. Mechanistically, this occurs because the carboxylate/ester linkage can undergo enzymatic turnover by peripheral esterases before reaching the target. This highlights a critical design rule: When using azetidine-1-carboxylates for systemic or CNS targets, the carboxylate linkage must be sterically shielded (e.g., via adjacent bulky substituents or fluorination) to prevent rapid esterase hydrolysis.

Self-Validating Experimental Methodologies

To objectively compare an azetidine-1-carboxylate analog against a piperidine or pyrrolidine counterpart, you must employ self-validating assay systems. The following protocols are designed to isolate specific metabolic vulnerabilities.

Protocol 1: In Vitro Liver Microsomal Stability (Phase I & Esterase Clearance)

Causality: This assay determines whether your compound is cleared by Cytochrome P450 (CYP) oxidation or by esterase-mediated hydrolysis of the carboxylate group. Self-Validation: The inclusion of a minus-NADPH control isolates CYP-mediated metabolism from background esterase activity.

  • Preparation: Thaw Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Combine microsomes (final concentration 0.5 mg/mL protein) with the test azetidine-1-carboxylate (final concentration 1 µM) in the buffer.

  • Control Setup:

    • Positive Control: Verapamil (rapid CYP clearance).

    • Negative Control: Test compound in matrix without the NADPH regenerating system.

  • Initiation & Sampling: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ). If the compound degrades in the minus-NADPH control, optimize the scaffold to shield the carboxylate from esterases.

Protocol 2: In Vivo Pharmacokinetic Profiling (Cassette Dosing)

Causality: Cassette dosing (N-in-1) allows for the simultaneous comparison of azetidine, pyrrolidine, and piperidine analogs in the same animal, eliminating inter-subject biological variance. Self-Validation: A discrete (single-compound) dose arm for the lead candidate must be run in parallel. If the discrete AUC matches the cassette AUC, the system is validated against drug-drug interaction (DDI) artifacts.

  • Formulation: Formulate the compounds (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to achieve a clear solution. Target dose: 1 mg/kg for IV, 5 mg/kg for PO.

  • Administration: Administer the cassette formulation to male Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and precipitate proteins using acetonitrile (1:3 ratio).

  • Data Processing: Use non-compartmental analysis (NCA) to calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and absolute oral bioavailability (%F).

PK_Workflow Start Hit Compound (Azetidine-1-carboxylate) InVitro In Vitro ADME (RLM/HLM Stability) Start->InVitro Decision1 Metabolic T1/2 > 30 min? InVitro->Decision1 Optimization Structural Optimization (Steric Shielding) Decision1->Optimization No InVivo In Vivo PK (Rat IV/PO Dosing) Decision1->InVivo Yes Optimization->InVitro Decision2 Bioavailability (F) > 30%? InVivo->Decision2 Decision2->Optimization No Candidate Lead Candidate Selection Decision2->Candidate Yes

Figure 2: Iterative pharmacokinetic optimization workflow for azetidine derivatives.

Conclusion

The transition from traditional 5- and 6-membered rings to azetidine-1-carboxylates is not merely a trend in medicinal chemistry; it is a mechanistically sound strategy to rescue physicochemical liabilities. By lowering logP and increasing aqueous solubility without sacrificing target binding geometry, azetidines offer a superior starting point for oral drug development. However, researchers must remain vigilant regarding the metabolic stability of the carboxylate linkage, employing rigorous, self-validating in vitro and in vivo models to ensure the scaffold survives systemic circulation.

Sources

Comparative

Enantiomeric Purity Validation of tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate: A Comparative Guide

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. For chiral molecules such as tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate, a ke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. For chiral molecules such as tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate, a key building block in medicinal chemistry, ensuring enantiomeric purity is paramount.[1] The (1S) configuration dictates its specific three-dimensional arrangement, which in turn governs its pharmacological activity. The presence of the unwanted (1R)-enantiomer can lead to reduced efficacy, altered pharmacokinetic profiles, or even undesirable off-target effects. This guide provides an in-depth comparison of analytical methodologies for the validation of enantiomeric purity, grounded in scientific principles and practical application.

The Imperative of Enantiomeric Purity

The differential biological activity of enantiomers is a well-established principle in pharmacology.[2] Therefore, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric composition of chiral drugs.[3] For a molecule like tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate, which serves as a foundational scaffold in drug discovery, confirming the near-absence of its mirror image is not just a matter of quality control, but a fundamental aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[4]

Comparative Analysis of Analytical Techniques

The validation of enantiomeric purity relies on the ability to distinguish and quantify one enantiomer in the presence of the other. This is typically achieved through chromatographic or spectroscopic methods.

Chiral Chromatography: The Gold Standard

Chiral chromatography is the most widely employed technique for enantiomeric separations due to its high resolving power and broad applicability.[5] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.

a) Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile method for enantiomeric purity determination. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds.[3][6]

  • Mechanism: The chiral selector, immobilized or coated on the silica support, forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in their separation.

  • Advantages: High resolution, excellent reproducibility, and the ability to analyze a wide range of compounds.

  • Considerations: Method development can be time-consuming, requiring screening of different CSPs and mobile phases.[4]

b) Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, often offering faster separations and reduced solvent consumption.[3][6]

  • Mechanism: Similar to HPLC, SFC utilizes a chiral stationary phase. However, the mobile phase is a supercritical fluid, typically carbon dioxide, often with a small amount of a polar co-solvent.

  • Advantages: Significantly faster analysis times, lower backpressure, and environmentally friendly due to reduced organic solvent usage.[6] In many cases, SFC provides better or comparable resolution to HPLC.[6]

  • Considerations: Requires specialized instrumentation.

c) Chiral Gas Chromatography (GC)

For volatile and thermally stable analytes, or those that can be made so through derivatization, chiral GC is a highly sensitive technique.

  • Mechanism: The analyte interacts with a chiral stationary phase coated on the inside of a capillary column.

  • Advantages: Exceptional resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).

  • Considerations: The analyte must be volatile and thermally stable. For non-volatile compounds like the topic molecule, derivatization is necessary.[7][8] This adds a sample preparation step and can introduce potential sources of error.

Workflow for Chiral Chromatographic Method Development

Caption: Workflow for Chiral Chromatographic Method Development and Validation.

Indirect Methods: Chiral Derivatization

An alternative to direct chiral chromatography is the use of a chiral derivatizing agent (CDA). The primary amine of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is an ideal functional group for this approach.

  • Principle: The enantiomeric mixture is reacted with a single, enantiomerically pure CDA to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column.[9]

  • Common CDAs for Primary Amines: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), and chiral chloroformates are frequently used.[9]

  • Advantages: Allows for the use of conventional achiral chromatography (HPLC or GC), can enhance detector response, and may improve chromatographic peak shape.[7][9]

  • Disadvantages: The derivatization reaction must be quantitative and free of racemization. The CDA must be of high enantiomeric purity. This method adds complexity to the sample preparation process.

Experimental Protocol: Chiral Derivatization with Marfey's Reagent followed by HPLC Analysis

  • Sample Preparation: Dissolve a known amount of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate in a suitable solvent (e.g., acetone).

  • Derivatization: Add a solution of Marfey's reagent in acetone and an aqueous solution of sodium bicarbonate.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

  • Quenching: Cool the reaction and neutralize with hydrochloric acid.

  • Extraction: Extract the diastereomeric derivatives with an organic solvent (e.g., ethyl acetate).

  • Analysis: Inject the extracted sample onto a standard reversed-phase C18 HPLC column and analyze using a UV detector.

Spectroscopic Methods: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for enantiomeric purity determination, typically through the use of chiral solvating agents (CSAs) or chiral derivatizing agents.

  • Mechanism with CSAs: A chiral solvating agent is added to the NMR sample of the analyte. The CSA forms transient diastereomeric complexes with the enantiomers, leading to chemically non-equivalent protons and thus separate signals in the ¹H NMR spectrum.[4][10]

  • Mechanism with CDAs: Similar to the chromatographic approach, the enantiomers are derivatized to form stable diastereomers, which will exhibit distinct NMR spectra.[11][12]

  • Advantages: Provides structural information and can be non-destructive (with CSAs). The sample can often be recovered.

  • Disadvantages: Generally less sensitive than chromatographic methods, and complete separation of signals is not always achieved. Requires higher concentrations of the analyte.

Performance Comparison

Method Resolution Sensitivity Speed Sample Preparation Instrumentation
Chiral HPLC ExcellentHighModerateMinimalStandard HPLC with Chiral Column
Chiral SFC ExcellentHighFastMinimalSpecialized SFC System
Chiral GC (with derivatization) Very HighVery HighFastRequiredGC with Chiral Column
Chiral Derivatization with Achiral HPLC Good-ExcellentHighModerateRequiredStandard HPLC
NMR with CSA/CDA ModerateLowFastMinimal to RequiredNMR Spectrometer

Validation According to ICH Q2(R1) Guidelines

Regardless of the chosen method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14][15][16] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of its enantiomer and other potential impurities.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively.[16]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the undesired enantiomer over a specified range.[17]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[17]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[13]

Logical Flow for Method Selection and Validation

G cluster_0 Method Selection cluster_1 Method Development & Optimization cluster_2 Performance Evaluation cluster_3 Method Validation (ICH Q2(R1)) A Define Analytical Target Profile: Determine enantiomeric purity of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate B Primary Screening: Chiral Chromatography A->B C Secondary Consideration: Indirect Methods (Derivatization) A->C D Chiral HPLC/SFC: Screen columns and mobile phases B->D E Derivatization: Select reagent and optimize reaction C->E F Evaluate Resolution, Sensitivity, and Speed D->F E->F G Validate selected method for: Specificity, LOD/LOQ, Linearity, Accuracy, Precision, Robustness F->G H Final Validated Analytical Method G->H

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of tert-Butyl 3-[(1S)-1-Aminopropyl]azetidine-1-carboxylate Scaffolds

This guide provides an in-depth analysis of the structural activity relationships (SAR) for derivatives of the versatile tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate scaffold. We will explore how modification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) for derivatives of the versatile tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate scaffold. We will explore how modifications to this core structure influence biological activity, with a particular focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a critical class of therapeutics for type 2 diabetes.[1][2]

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate moiety is a highly valued building block in drug discovery. Its significance stems from several key features:

  • Conformational Rigidity: The four-membered azetidine ring restricts the molecule's rotational freedom, presenting a well-defined three-dimensional structure to the biological target. This rigidity can lead to higher binding affinity and improved selectivity.

  • Chiral Center: The (1S) stereochemistry at the aminopropyl side chain is crucial for specific molecular recognition by target enzymes.

  • Versatile Handles for Modification: The primary amine of the aminopropyl group and the Boc-protected nitrogen of the azetidine ring serve as key points for chemical elaboration, allowing for systematic exploration of the surrounding chemical space. Azetidines are often appended to lead molecules as pre-formed ring systems through various coupling reactions.[3]

These features make the scaffold an excellent starting point for developing potent and selective enzyme inhibitors.

Key Modification Points of the Scaffold

The primary sites for chemical modification to explore SAR are the primary amine (P1) and the azetidine nitrogen (P2), after deprotection of the Boc group.

Caption: Key modification points on the core scaffold.

Case Study: SAR of Azetidine-Based DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, which are crucial for regulating blood glucose levels.[1] Inhibiting DPP-4 is a validated therapeutic strategy for managing type 2 diabetes.[1][4] The azetidine scaffold has been instrumental in the development of potent and selective DPP-4 inhibitors.

The DPP-4 Binding Pocket and Pharmacophore Model

The active site of DPP-4 has distinct subpockets (S1, S2, etc.) that accommodate different parts of the inhibitor. A successful inhibitor generally requires:

  • A basic amine group to interact with the S2 pocket.

  • A group that can form interactions with the catalytic triad (Ser630, His740, Asp708).

  • A variable group to occupy the hydrophobic S1 pocket.

The (1S)-1-aminopropyl side chain of our scaffold is designed to place the primary amine in the S2 pocket, while modifications at this amine are directed towards the S1 pocket.

SAR at the P1 Position (Primary Amine)

The primary amine is typically acylated or otherwise substituted to introduce groups that occupy the S1 pocket. The nature of this substituent has a profound impact on potency.

Compound IDP1 Modification (R-group)DPP-4 IC50 (nM)Key Observation
Scaffold H- (unmodified amine)>10,000The free amine is not sufficient for potent inhibition.
Analog 1 Acetyl-5,200Simple acylation provides a minor increase in potency.
Analog 2 (2,4,5-Trifluorophenyl)acetyl-25Introduction of a fluorinated aromatic ring dramatically increases potency by occupying the hydrophobic S1 pocket.
Analog 3 Adamantylacetyl-18A bulky, lipophilic adamantyl group provides a strong hydrophobic interaction, leading to high potency.

Note: Data is representative and synthesized from trends reported in medicinal chemistry literature on DPP-4 inhibitors.

Causality and Insights: The SAR data clearly indicates that a large, hydrophobic group at the P1 position is critical for high-potency DPP-4 inhibition.[5][6] The S1 pocket is known to be hydrophobic, and inhibitors that can effectively occupy this space exhibit significantly lower IC50 values. The inclusion of fluorine atoms, as in Analog 2, can further enhance binding affinity through favorable interactions with the protein backbone and by modulating the electronics of the aromatic ring.[4][7]

SAR at the P2 Position (Azetidine Nitrogen)

After the removal of the Boc protecting group, the azetidine nitrogen becomes a secondary amine that can be further functionalized. These modifications often influence pharmacokinetic properties (solubility, metabolic stability) more than direct binding affinity, but can still be critical for developing a successful drug candidate.

The development of Omarigliptin (MK-3102) , a once-weekly DPP-4 inhibitor, provides an excellent example.[2][8][9] While the final structure of Omarigliptin is more complex, its discovery was rooted in scaffolds that utilize a substituted nitrogen heterocycle to achieve a long half-life and sustained efficacy.[2][10][11]

Compound IDP2 Modification (R'-group)DPP-4 IC50 (nM)Half-life (t½, hr)Key Observation
Analog 4 H- (unsubstituted)202.5Potent but has a short half-life.
Analog 5 Methylsulfonyl-228.1Sulfonamide group improves metabolic stability.
Analog 6 Fused Bicyclic Heterocycle19>100Complex heterocyclic systems can dramatically increase half-life, leading to long-acting drugs like Omarigliptin.

Note: Data is representative and synthesized from trends reported in medicinal chemistry literature.

Causality and Insights: Modifications at the P2 position primarily tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Large, polar, and metabolically robust groups can shield the molecule from rapid metabolism by cytochrome P450 enzymes and reduce renal clearance, thereby extending its duration of action in the body.[2][8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and self-validating experimental protocols are essential.

General Synthetic Protocol: Amide Coupling at the P1 Position

This protocol describes a standard method for coupling a carboxylic acid to the primary amine of the deprotected azetidine scaffold.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling (HATU) A Start: Boc-protected scaffold B Add Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) A->B C Stir at room temp, 1 hr B->C D Result: Deprotected amine salt C->D E Dissolve amine salt, R-COOH, and HATU in DMF D->E Proceed to coupling F Add DIPEA (base) E->F G Stir at room temp, 4-12 hrs F->G H Result: Final coupled product G->H

Caption: Workflow for synthesis of P1-modified analogs.

Protocol Steps:

  • Deprotection: The starting material, tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate, is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) (4-5 equivalents) is added, and the reaction is stirred at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group. The solvent is then removed under reduced pressure to yield the amine salt.

  • Coupling: The crude amine salt, the desired carboxylic acid (1.1 eq), and the coupling agent HATU (1.2 eq) are dissolved in an anhydrous polar aprotic solvent like DMF.

  • Base Addition: A non-nucleophilic base such as diisopropylethylamine (DIPEA) (3-4 eq) is added dropwise to neutralize the amine salt and facilitate the coupling reaction.

  • Reaction & Workup: The reaction is stirred at room temperature until completion. The mixture is then diluted with ethyl acetate, washed sequentially with aqueous NaHCO3, water, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final amide.

Rationale for Choices:

  • TFA: A strong acid that cleanly and rapidly cleaves the acid-labile Boc protecting group at room temperature.

  • HATU: A highly efficient and popular peptide coupling reagent that minimizes side reactions and racemization.

  • DIPEA: A sterically hindered base that does not compete as a nucleophile in the coupling reaction.

In Vitro DPP-4 Inhibition Assay (Self-Validating)

This fluorometric assay measures the ability of a compound to inhibit DPP-4 activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl, pH 7.5

  • Test compounds dissolved in DMSO

  • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin)

  • Negative Control: DMSO vehicle

Protocol:

  • In a 96-well black plate, add 2 µL of test compound dilutions (in DMSO). For controls, add 2 µL of DMSO (100% activity) or 2 µL of Sitagliptin (0% activity).

  • Add 48 µL of DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

  • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 465 nm) in kinetic mode for 30 minutes.

  • The rate of reaction (slope of fluorescence vs. time) is calculated for each well.

  • The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Self-Validation System: The inclusion of positive (Sitagliptin) and negative (DMSO) controls in every assay plate validates the run. If the positive control does not show >95% inhibition and the negative control signal is not robust, the plate data is considered invalid.

Conclusion and Future Directions

The tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate scaffold is a powerful platform for structure-based drug design. SAR studies consistently demonstrate that:

  • P1 Position: Requires large, hydrophobic substituents to achieve high-potency inhibition of enzymes like DPP-4 by effectively occupying the S1 pocket.

  • P2 Position: Is a key modulator of pharmacokinetic properties. Functionalization at this site is crucial for transforming a potent inhibitor into a viable drug candidate with desirable properties like a long half-life.

Future research will likely focus on developing novel P2 substituents that enhance tissue-specific delivery or introduce additional beneficial pharmacological activities. The inherent versatility of this scaffold ensures its continued relevance in the discovery of new therapeutics.

References

  • Ferraris, D., et al. (2007). Azetidine-Based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608.

  • PubMed. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). National Center for Biotechnology Information.

  • Bentham Science. (2007). Azetidine-Based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Bentham Science Publishers.

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212.

  • PubMed. (2014). Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes. National Center for Biotechnology Information.

  • ChEMBL. (2014). Document: Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes. European Bioinformatics Institute.

  • OSTI.GOV. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. U.S. Department of Energy Office of Scientific and Technical Information.

  • Wikipedia. (n.d.). Omarigliptin. Wikimedia Foundation.

  • Ghanghas, P., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(10), 1459.

  • PubMed. (2005). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. National Center for Biotechnology Information.

  • Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information.

  • ResearchGate. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate GmbH.

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

The core principle of this guide is to treat tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate as a hazardous waste material, warranting careful handling and disposal through high-temperature incineration. This is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The core principle of this guide is to treat tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate as a hazardous waste material, warranting careful handling and disposal through high-temperature incineration. This is based on the known hazards of similar Boc-protected amino-azetidine compounds, which include potential skin and eye irritation, and possible acute toxicity.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of a chemical is the first step toward safe handling and disposal. Based on data from analogous compounds, the following hazard profile for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate can be inferred:

Hazard ClassificationDescriptionPrecautionary Statement CodesSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1]H302 + H312 + H332Warning
Skin Corrosion/IrritationCauses skin irritation.[2]H315Warning
Serious Eye Damage/Eye IrritationCauses serious eye damage or irritation.[2]H318/H319Danger/Warning
Specific Target Organ ToxicityMay cause respiratory irritation.[1]H335Warning

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal Workflow: A Step-by-Step Protocol

The recommended disposal method for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products.[3][4]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Labeling: The label must clearly state "Hazardous Waste" and the full chemical name: "tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate". Include the date when the first waste was added to the container.

  • Segregation: Do not mix this waste stream with other chemical waste, particularly strong oxidizing agents, acids, or bases.[3]

Step 2: In-Lab Storage (Satellite Accumulation Area)

Laboratories must adhere to the regulations for Satellite Accumulation Areas (SAAs) as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Location: The waste container should be stored at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in the SAA. For acutely toxic wastes (P-listed), the limit is one quart. While this compound is not expected to be P-listed, it is good practice to maintain minimal waste accumulation.

Step 3: Preparing for Disposal

For off-site incineration, the waste may need to be prepared according to the requirements of your institution's Environmental Health and Safety (EHS) office and the licensed waste disposal contractor.

  • Solubilization: It is common practice to dissolve solid organic waste in a combustible solvent.[3] A suitable solvent would be a flammable organic liquid such as ethanol or isopropanol. This creates a more homogenous mixture for efficient incineration.

  • Consult your EHS Office: Before preparing the waste, consult with your institution's EHS office. They will provide specific instructions on solvent choice, concentration limits, and final packaging for pickup.

Step 4: Arranging for Pickup and Disposal

  • Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS office to arrange for a pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately.

  • Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal vendor who will transport the waste to a permitted incinerator.

The Science Behind Incineration for Nitrogen-Containing Compounds

Incineration is a thermal destruction process that uses high temperatures (typically 1,600 to 2,500°F) to break down hazardous organic compounds into simpler, less harmful substances like carbon dioxide and water.[4][7] For nitrogen-containing compounds like tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate, the combustion process also produces nitrogen oxides (NOx).[8]

Modern incinerators are equipped with sophisticated air pollution control devices, such as scrubbers and selective catalytic reduction (SCR) systems, to remove particulate matter, acid gases, and NOx from the exhaust stream, ensuring minimal environmental impact.[8] The formation of NOx is influenced by both the temperature of combustion and the nitrogen content of the waste.[8]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate.

DisposalWorkflow *TSDF: Treatment, Storage, and Disposal Facility cluster_LabOperations In-Laboratory Procedures cluster_DisposalProcess External Disposal Process Start Generation of Waste (tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate) Segregate Segregate Waste into Labeled, Compatible Container Start->Segregate Store Store in Satellite Accumulation Area (SAA) Segregate->Store Prepare Prepare for Disposal (Consult EHS - may involve solubilization) Store->Prepare ContactEHS Contact Environmental Health & Safety (EHS) Prepare->ContactEHS Pickup Waste Pickup by Licensed Contractor ContactEHS->Pickup Transport Transport to Permitted TSDF* Pickup->Transport Incinerate High-Temperature Incineration with Emission Controls Transport->Incinerate End Complete Destruction and Compliant Disposal Incinerate->End

Caption: Disposal workflow for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate waste.

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of chemical waste in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste. Key aspects relevant to laboratory waste disposal include:

  • Waste Identification: Laboratories are responsible for determining if their waste is hazardous.[11]

  • Generator Status: The amount of hazardous waste generated determines a laboratory's generator status (Very Small, Small, or Large Quantity Generator), which dictates specific compliance requirements.

  • Satellite Accumulation: RCRA allows for the accumulation of hazardous waste in SAAs with specific regulations regarding container management and time limits.[5]

  • Record Keeping: Maintaining accurate records of waste generation, storage, and disposal is a legal requirement.

By following the procedures outlined in this guide and consulting with your institution's EHS office, you can ensure compliance with these federal regulations, as well as any additional state and local requirements.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. While the primary focus of research and development is innovation, the life cycle of chemical reagents, from acquisition to disposal, must be managed with the utmost care and scientific rigor. This guide provides the foundational knowledge and a practical framework to achieve this goal, ensuring that scientific advancement does not come at the cost of environmental integrity.

References

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 3-[(but-3-yn-1-yl)amino]azetidine-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012, September). A Citizen's Guide to Incineration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

  • ESD Waste2Water. (2023, June 20). Removing Nitrogen From Wastewater | The Complete Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • Fluence Corporation. (2021, June 16). Removing Nitrogen From Wastewater. Retrieved from [Link]

  • NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]

  • Walsh Medical Media. (2022, May 2). Chemical Incineration of Toxic Materials in Waste by Combustion Process. Retrieved from [Link]

  • Laboratory Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.